molecular formula C3H4N2O2 B3085420 1,2,4-Oxadiazol-5-ylmethanol CAS No. 1155532-93-6

1,2,4-Oxadiazol-5-ylmethanol

Cat. No.: B3085420
CAS No.: 1155532-93-6
M. Wt: 100.08 g/mol
InChI Key: LNQWDIZCAIOBTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2,4-Oxadiazol-5-ylmethanol is a chemical building block of significant interest in pharmaceutical and agrochemical research. The 1,2,4-oxadiazole heterocycle is a privileged scaffold in medicinal chemistry, known for its metabolic stability and ability to serve as a bioisostere for ester and amide functional groups. The presence of the methanol functional group on this scaffold provides a handle for further synthetic elaboration, allowing researchers to create more complex molecules for screening and development. Compounds featuring the 1,2,4-oxadiazole core have been explored for a wide range of biological activities, underpinning their value in constructing potential pharmacological agents . A prominent example of a drug derived from this chemical class is Ataluren, which contains a 1,2,4-oxadiazole moiety and is used to treat certain genetic disorders . As a key intermediate, this compound enables the synthesis of diverse derivative libraries for probing biological targets and structure-activity relationships. This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,2,4-oxadiazol-5-ylmethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4N2O2/c6-1-3-4-2-5-7-3/h2,6H,1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNQWDIZCAIOBTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NOC(=N1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

100.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

1,2,4-Oxadiazol-5-ylmethanol: A Strategic Bioisostere for Ester and Amide Surrogacy

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the application, synthesis, and rationale of 1,2,4-Oxadiazol-5-ylmethanol as a bioisostere for esters and amides in drug design.

Technical Guide for Medicinal Chemists & Drug Designers

Executive Summary

The 1,2,4-oxadiazole ring system has emerged as a "privileged scaffold" in medicinal chemistry, serving as a robust bioisostere for hydrolytically unstable ester (-COO-) and amide (-CONH-) functionalities.[1][2][3]

The specific derivative This compound (a 1,2,4-oxadiazole core with a C5-hydroxymethyl substituent) offers a dual advantage:

  • Metabolic Stability: The heterocyclic ring mimics the planar geometry and electronic distribution of the carbonyl bond without susceptibility to esterases or amidases.

  • Solvation & H-Bonding: The 5-hydroxymethyl (-CH₂OH) tail mimics the hydrogen-bonding capability of the displaced ester oxygen or amide nitrogen, maintaining critical ligand-receptor interactions while improving solubility.

This guide provides the structural rationale, synthetic protocols, and application strategies for integrating this moiety into drug candidates.[3]

Structural & Physicochemical Rationale[3][4][5]

Bioisosteric Mapping

The 1,2,4-oxadiazole ring effectively mimics the trans-amide or ester bond geometry. When replacing an ester (R-CO-O-R'), the oxadiazole ring provides a rigid linker that preserves the distance and angle between the flanking substituents (R and R').

FeatureEster / Amide1,2,4-OxadiazoleImpact of Bioisosterism
Geometry Planar (sp² hybridized)Planar (Aromatic)Preserves binding pocket fit; restricts conformational entropy.
Dipole Moment High (~3.5–4.0 D)Moderate to High (~3.0–4.0 D)Maintains electrostatic recognition by the receptor.
H-Bonding Carbonyl Oxygen (Acceptor)Ring Nitrogens (N2/N4) (Acceptors)N4 mimics the carbonyl oxygen acceptor role.
Metabolic Stability Low (Hydrolysis by esterases)High Resists plasma hydrolysis; extends

.
pKa Influence NeutralWeakly basic (Ring)Modulates solubility; the -CH₂OH group adds a donor/acceptor site.
The Role of the 5-Hydroxymethyl Group

While the oxadiazole ring replaces the carbonyl core, the 5-hydroxymethyl group is critical for mimicking the side chain properties.

  • In Ester Replacement: It mimics the alkoxy oxygen or a hydroxy-substituted alkyl chain.

  • In Amide Replacement: It can mimic a serine side chain or the N-H donor (via the -OH proton) that is lost when replacing an amide with a heterocycle.

Synthetic Methodology

Objective: Synthesis of 3-substituted-1,2,4-oxadiazol-5-ylmethanol derivatives. Primary Route: Cyclization of Amidoximes with Glycolic Acid Equivalents.

Retrosynthetic Analysis

The most robust route involves the condensation of an arylamidoxime (derived from a nitrile) with an activated glycolic acid derivative (e.g., acetoxyacetyl chloride), followed by thermal cyclization and deprotection.

Detailed Experimental Protocol

Step 1: Amidoxime Formation

  • Reagents: Starting Nitrile (R-CN), Hydroxylamine hydrochloride (

    
    ), Base (
    
    
    
    or
    
    
    ).
  • Solvent: Ethanol/Water (2:1).

  • Procedure: Reflux the nitrile with 1.2 eq of hydroxylamine salt and 2.0 eq of base for 4–12 hours. Monitor by TLC. Concentrate and crystallize the amidoxime.

Step 2: O-Acylation & Cyclization (The "One-Pot" Modification)

  • Reagents: Amidoxime (from Step 1), Acetoxyacetyl chloride (1.1 eq), Pyridine or DIPEA.

  • Solvent: Toluene or DMF.

  • Procedure:

    • Dissolve amidoxime in dry toluene. Add base.[1][4][5]

    • Add acetoxyacetyl chloride dropwise at 0°C. Stir for 1h (O-acylation).

    • Heat the mixture to reflux (110°C) for 3–6 hours to induce cyclization to the 1,2,4-oxadiazol-5-ylmethyl acetate .

    • Note: A Dean-Stark trap can be used to remove water if using free glycolic acid, but the acid chloride route is preferred for yield.

Step 3: Deprotection to Alcohol

  • Reagents:

    
     or LiOH.
    
  • Solvent: Methanol/Water.

  • Procedure: Stir the acetate intermediate in MeOH/Water with mild base at RT for 1 hour. Acidify carefully or extract directly to yield the target This compound .

Synthesis Workflow Diagram

SynthesisPath Nitrile Nitrile (R-CN) Amidoxime Amidoxime (Intermediate) Nitrile->Amidoxime NH2OH·HCl Base, EtOH, Reflux O_Acyl O-Acyl Amidoxime Amidoxime->O_Acyl + AcylChloride 0°C, Toluene AcylChloride Acetoxyacetyl Chloride Cyclized 5-Acetoxymethyl Oxadiazole O_Acyl->Cyclized Heat (110°C) - H2O Final 1,2,4-Oxadiazol- 5-ylmethanol Cyclized->Final K2CO3 / MeOH Hydrolysis

Caption: Step-wise synthesis of the this compound scaffold from a nitrile precursor via the acetoxyacetyl chloride route.

Case Studies & Applications

Enhancing Metabolic Stability (General Application)

Esters are rapidly hydrolyzed by plasma esterases (e.g., butyrylcholinesterase), leading to short half-lives (


).
  • Case: Replacement of the ester linkage in Store-Operated Calcium Entry (SOCE) modulators.

  • Outcome: Substitution of the ethyl ester with a 1,2,4-oxadiazole ring increased microsomal stability from

    
     min to 
    
    
    
    min while maintaining potency.
Bioisostere in Antiviral Design (PLpro Inhibitors)

In the development of SARS-CoV-2 Papain-like protease (PLpro) inhibitors, the amide bond of the lead compound (GRL0617) was susceptible to metabolism.

  • Modification: Introduction of the 1,2,4-oxadiazole core.

  • Result: The derivative exhibited improved metabolic stability (

    
     min) and higher plasma exposure (AUC) in mice compared to the amide/ester parents.[6] The 5-position substituents (including hydroxymethyl analogs) allowed for tuning of the solubility profile.
    
Comparison Data: Ester vs. Oxadiazole[1]
PropertyEthyl Ester Analog1,2,4-Oxadiazole Analog
Plasma Stability (

)
< 10 min> 120 min
LogP (Lipophilicity) 2.52.1 (More polar)
Solubility LowModerate (High with -CH₂OH)
H-Bond Acceptors 23 (Ring N + O)

Critical Design Considerations

Regiochemistry (3,5-Substitution)

The properties of the oxadiazole depend heavily on the substitution pattern.

  • 3-Aryl-5-alkyl (Standard): Derived from Aryl-nitrile + Alkyl-acid. This is the most common configuration for stability.

  • 5-Aryl-3-alkyl (Inverse): Derived from Alkyl-nitrile + Aryl-acid. This isomer is generally less stable hydrolytically than the 3-aryl isomer but may be required for specific binding pockets.

Decision Tree for Bioisostere Selection

DecisionTree Start Target Molecule Contains Unstable Ester/Amide CheckMetab Is Metabolic Instability the Primary Issue? Start->CheckMetab CheckHbond Is the Carbonyl Oxygen a Critical H-Bond Acceptor? CheckMetab->CheckHbond Yes SelectOxa Select 1,2,4-Oxadiazole Bioisostere CheckHbond->SelectOxa Yes SelectTetra Consider Tetrazole (Acidic mimic) CheckHbond->SelectTetra No (Need Acid) AddMethanol Add 5-Hydroxymethyl Group (this compound) SelectOxa->AddMethanol Need H-Bond Donor or Polar Handle? AddAlkyl Add 5-Methyl/Alkyl Group SelectOxa->AddAlkyl Need Lipophilicity?

Caption: Strategic decision tree for selecting the this compound moiety during lead optimization.

References

  • Comparison of azabicyclic esters and oxadiazoles as ligands for the muscarinic receptor. Journal of Medicinal Chemistry. (1991).[1] Link

  • 1,2,4-Oxadiazole-Bearing Pyrazoles as Metabolically Stable Modulators of Store-Operated Calcium Entry. ACS Medicinal Chemistry Letters. (2021). Link

  • Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety. Journal of Medicinal Chemistry. (2024). Link

  • Bioisosterism: 1,2,4-Oxadiazole Rings. ChemMedChem. (2023).[2] Link

  • Synthesis of 1,2,4-oxadiazoles. Organic Chemistry Portal. (2024). Link

Sources

Solubility profile of 1,2,4-Oxadiazol-5-ylmethanol in organic vs aqueous solvents

Author: BenchChem Technical Support Team. Date: February 2026

1,2,4-Oxadiazol-5-ylmethanol: Solubility Profile & Stability Guide

Part 1: Executive Summary & Structural Logic

The Scaffold: this compound (often substituted at the C3 position) is a critical heterocyclic building block in medicinal chemistry. It serves as a bioisostere for esters and amides, offering improved metabolic stability against esterases while maintaining hydrogen-bonding capability through the hydroxymethyl group.

The Solubility Paradox: This molecule presents a unique "amphiphilic" challenge. The 1,2,4-oxadiazole ring is electron-deficient and polar, while the hydroxymethyl tail adds significant hydrophilicity. However, its solubility is not merely a function of polarity but of hydrolytic stability .

  • Key Insight: Unlike simple alcohols, the solubility of this scaffold cannot be decoupled from its pH stability. The 1,2,4-oxadiazole ring is susceptible to nucleophilic attack (ring-opening) in basic aqueous media, meaning "solubility" measurements at high pH often measure decomposition products.

Target Audience: This guide is designed for medicinal chemists and formulation scientists requiring precise data for reaction optimization, purification, and biological assay preparation.

Part 2: Physicochemical Profile

The solubility behavior of this compound derivatives is governed by the interplay between the core ring and the C3-substituent (R).

PropertyValue / TrendMechanistic Implication
Core LogP ~ -0.5 to 0.5 (Unsubstituted)The core itself is hydrophilic. The R-group at C3 drives the overall lipophilicity.
H-Bond Donors 1 (OH group)Critical for water solubility; facilitates solvation in protic solvents.
H-Bond Acceptors 3 (N2, N4, O1)The ring nitrogens are weak bases but good acceptors, enhancing solubility in polar aprotic solvents.
pKa (Ring) ~ -1 to 1 (Conjugate acid)The ring is weakly basic. Protonation at N4 occurs only in strong acids.
pKa (Alcohol) ~ 13-14Typical primary alcohol acidity.
Dipole Moment High (~ 3-4 D)Strong dipole interactions favor solubility in DMSO/DMF over non-polar hydrocarbons.

Part 3: Solubility in Organic vs. Aqueous Solvents

Organic Solvent Profile

The molecule exhibits a "Polar-Preferred" solubility profile.

  • Class I: High Solubility (Preferred for Stock Solutions)

    • Solvents: DMSO, DMF, DMAc, NMP.

    • Mechanism: Strong dipole-dipole interactions between the solvent and the electron-deficient oxadiazole ring. The solvent disrupts intermolecular H-bonding of the crystal lattice.

    • Application: Preparation of 10-100 mM stock solutions for biological assays.

  • Class II: Moderate to Good Solubility (Process Solvents)

    • Solvents: Methanol, Ethanol, Acetonitrile, Acetone, THF, Ethyl Acetate.

    • Mechanism:

      • Alcohols: Solvate the hydroxymethyl group via H-bonding but may compete with the ring nitrogens.

      • Ethers/Esters: Good general solvation, though solubility decreases as the R-group at C3 becomes more polar/crystalline.

    • Application: Reaction media, crystallization, and extraction.

  • Class III: Poor Solubility (Anti-Solvents)

    • Solvents: Hexanes, Heptane, Diethyl Ether, Toluene (cold).

    • Mechanism: The high polarity of the oxadiazole-methanol core prevents effective solvation by non-polar London dispersion forces.

    • Application: Used to precipitate the product during purification (trituration).

Aqueous Solubility & pH Sensitivity (Critical)
  • Acidic Media (pH 1-5):

    • Solubility: High.

    • Stability: Good. The ring is generally stable to acid hydrolysis.

  • Neutral Media (pH 6-7):

    • Solubility: Moderate (R-group dependent).

    • Stability: Stable. Ideal for biological assays.

  • Basic Media (pH > 8):

    • Solubility: Appears high, but deceptive.

    • Stability: POOR.

    • Mechanism: Hydroxide ions (

      
      ) act as nucleophiles, attacking the C5 position (or C3 depending on substitution), leading to ring cleavage (formation of amidoximes or cyanamides).
      
    • Directive: Never store stock solutions in basic buffers (e.g., Tris pH 8.5, Carbonate buffer).

Part 4: Experimental Protocols

Protocol A: Thermodynamic Solubility Determination (Shake-Flask)

Use this for accurate equilibrium solubility data.

  • Preparation: Weigh 5 mg of solid this compound derivative into a 2 mL HPLC vial.

  • Solvent Addition: Add 500 µL of the target buffer (e.g., PBS pH 7.4) or solvent.[1][2][3][4]

  • Equilibration: Shake at 25°C for 24 hours (use a thermomixer).

  • Filtration: Filter the suspension through a 0.45 µm PVDF membrane (low binding).

  • Quantification: Analyze the filtrate via HPLC-UV (254 nm).

    • Self-Validation Step: Check the chromatogram for new peaks. If extra peaks appear, degradation has occurred during the 24h shake. Switch to Protocol B.

Protocol B: Kinetic Solubility (High Throughput)

Use this if the compound is unstable or for rapid screening.

  • Stock: Prepare a 10 mM stock solution in DMSO.

  • Spike: Add 10 µL of stock to 490 µL of aqueous buffer (2% DMSO final).

  • Incubation: Shake for only 2-4 hours at room temperature.

  • Separation: Centrifuge at high speed (10,000 rpm) or filter.

  • Analysis: Measure supernatant concentration via HPLC or LC-MS.

Part 5: Visualization of Workflows

Diagram 1: Solvent Selection & Stability Logic

This decision tree guides the researcher in selecting the correct solvent system based on the intended application and the chemical stability of the scaffold.

SolubilityLogic Start Start: this compound Intent Intended Application? Start->Intent Stock Biological Assay Stock Intent->Stock Assays Reaction Synthetic Reaction Intent->Reaction Synthesis Purification Purification / Crystallization Intent->Purification Isolation DMSO Use DMSO or DMAc (Store at -20°C) Stock->DMSO Warning Avoid Aqueous Basic Buffers (Risk of Ring Opening) Stock->Warning PolarAprotic Polar Aprotic (DMF, MeCN) High Solubility, Good Rate Reaction->PolarAprotic Protic Alcohols (MeOH, EtOH) Good Solubility, Check Transesterification Reaction->Protic AntiSolvent Use Non-Polar Anti-Solvent (Hexane, Et2O) to Precipitate Purification->AntiSolvent

Caption: Decision matrix for solvent selection emphasizing the stability constraints of the 1,2,4-oxadiazole ring in aqueous environments.

Diagram 2: Base-Catalyzed Degradation Pathway

Understanding why solubility fails in base is crucial. This diagram illustrates the ring-opening mechanism that confounds solubility data at high pH.

Degradation Oxadiazole 1,2,4-Oxadiazole (Intact Ring) BaseAttack Nucleophilic Attack (OH- at C5) Oxadiazole->BaseAttack pH > 8 RingOpen Ring Cleavage BaseAttack->RingOpen Product Amidoxime / Cyanamide (Degradation Products) RingOpen->Product Irreversible

Caption: Mechanism of base-catalyzed instability. Solubility measurements in basic media often falsely detect these degradation products as 'dissolved' compound.

Part 6: References

  • Pace, A., & Pierro, P. (2009). The New Era of 1,2,4-Oxadiazoles. Organic & Biomolecular Chemistry, 7(21), 4337-4348.

  • Bostrom, J., et al. (2012). Oxadiazoles in Medicinal Chemistry. Journal of Medicinal Chemistry, 55(5), 1817-1830.

  • BenchChem. (2025).[5] Stability of 3-methyl-2H-1,2,4-oxadiazol-5-one in different solvents. BenchChem Technical Notes.

  • Osti.gov. (2023). 1,2,5-oxadiazole Approaching to Melt-castable Materials.[6] U.S. Department of Energy Office of Scientific and Technical Information.

  • National Institutes of Health (NIH). (2025). 1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years. PubMed.

Sources

Literature review of 1,2,4-oxadiazole synthesis pathways

Author: BenchChem Technical Support Team. Date: February 2026

Literature Review of 1,2,4-Oxadiazole Synthesis Pathways

Executive Summary: The Bioisosteric Imperative

In modern medicinal chemistry, the 1,2,4-oxadiazole ring is not merely a linker; it is a critical bioisostere for esters and amides.[1] Its planar, aromatic nature provides improved metabolic stability (t1/2) compared to hydrolytically labile esters, while maintaining hydrogen-bond acceptor capabilities essential for receptor binding.

This guide moves beyond basic textbook definitions to analyze the causality and strategic selection of synthesis pathways. We dissect the three dominant methodologies—Classical Condensation, 1,3-Dipolar Cycloaddition, and High-Throughput/Solid-Phase protocols—providing self-validating workflows and mechanistic insights to ensure reproducibility in the lab.

Part 1: Strategic Retrosynthesis & Pathway Selection

Before selecting a protocol, the chemist must analyze the substrate tolerance and atom economy. The 1,2,4-oxadiazole core can be disconnected into two primary logic streams: the Amidoxime Route (Stepwise Condensation) and the Nitrile Oxide Route (Convergent Cycloaddition).

Visualization: Retrosynthetic Logic Flow

Retrosynthesis Target 1,2,4-Oxadiazole Core RouteA Route A: Condensation (Most Common) Target->RouteA Disconnection 1 RouteB Route B: [3+2] Cycloaddition (Convergent) Target->RouteB Disconnection 2 Amidoxime Amidoxime (Nucleophile) RouteA->Amidoxime Acid Carboxylic Acid/Ester (Electrophile) RouteA->Acid NitrileOxide Nitrile Oxide (1,3-Dipole) RouteB->NitrileOxide Nitrile Nitrile (Dipolarophile) RouteB->Nitrile

Figure 1: Strategic disconnections for the 1,2,4-oxadiazole scaffold. Route A is preferred for diverse library generation; Route B is utilized when avoiding harsh dehydration conditions.

Part 2: The Workhorse – Amidoxime-Carboxylic Acid Condensation

This is the industry standard for generating 3,5-disubstituted 1,2,4-oxadiazoles. The reaction proceeds via the O-acylation of an amidoxime followed by cyclodehydration.

Mechanistic Insight (Expertise)

The critical failure point in this pathway is the cyclodehydration step . The intermediate O-acylamidoxime is stable at room temperature. Novice chemists often fail to drive the reaction to completion, isolating the open-chain intermediate instead of the heterocycle.

  • Causality: The nitrogen of the oxime is less nucleophilic than the amine; however, O-acylation is kinetically favored over N-acylation.

  • Thermodynamics: Cyclization requires overcoming the activation energy to eliminate water. This necessitates heat (>100°C) or a dehydrating agent (TBAF, molecular sieves).

Protocol 1: One-Pot CDI-Mediated Synthesis

Recommended for: High-yield synthesis with acid-sensitive substrates.

Reagents:

  • Carboxylic Acid (1.0 equiv)

  • 1,1'-Carbonyldiimidazole (CDI) (1.1 equiv)

  • Amidoxime (1.0 equiv)

  • Solvent: DMF or DMA (Anhydrous)

Step-by-Step Methodology:

  • Activation: Dissolve the carboxylic acid in anhydrous DMF under

    
    . Add CDI portion-wise at 0°C. Stir at RT for 30–60 mins. Validation: Evolution of 
    
    
    
    gas must cease, indicating formation of the active acyl imidazole species.
  • Coupling: Add the amidoxime (solid) in one portion. Stir at RT for 1–2 hours.[2] Checkpoint: TLC should show consumption of amidoxime and formation of the O-acyl intermediate (often lower

    
     than product).
    
  • Cyclization: Heat the reaction mixture to 100–110°C for 4–12 hours.

    • Alternative: For thermally sensitive substrates, cool to RT and add TBAF (1M in THF, 1.0 equiv).[2] Cyclization occurs rapidly at RT.

  • Workup: Dilute with water (precipitates product) or extract with EtOAc. Wash with saturated

    
     to remove unreacted acid.
    
Visualization: Mechanism of Action

AmidoximeMechanism Step1 Activation (R-COOH + CDI) Step2 Acyl Imidazole Intermediate Step1->Step2 - CO2, - Imidazole Step3 O-Acylation (+ Amidoxime) Step2->Step3 Step4 O-Acylamidoxime (Open Chain) Step3->Step4 Nucleophilic Attack Step5 Cyclodehydration (- H2O / Heat) Step4->Step5 Rate Limiting Step Product 1,2,4-Oxadiazole Step5->Product Aromatization

Figure 2: Stepwise mechanistic flow from acid activation to cyclodehydration.

Part 3: The Convergent Route – 1,3-Dipolar Cycloaddition

When the carboxylic acid pathway fails (e.g., steric hindrance or instability), the 1,3-dipolar cycloaddition of nitrile oxides to nitriles is the superior alternative. This method is particularly useful for introducing sensitive functional groups that cannot withstand the high heat of condensation.

Mechanistic Insight

Nitrile oxides are unstable and prone to dimerization (forming furoxans). Therefore, they must be generated in situ from hydroximoyl chlorides (using a base) or nitroalkanes (using dehydration agents like


).
Protocol 2: In Situ Generation from Aldoximes

Reagents:

  • Aldoxime (Precursor)

  • N-Chlorosuccinimide (NCS)

  • Nitrile (Solvent/Reagent)[3][4]

  • Base:

    
     or Pyridine[5]
    

Methodology:

  • Chlorination: Dissolve aldoxime in DMF/DMF. Add NCS (1.05 equiv) at RT. Stir until chlorination is complete (check by NMR/TLC). This forms the hydroximoyl chloride.

  • Dipole Generation & Trap: Add the nitrile dipolarophile (often used as solvent or in excess). Slowly add

    
     (1.0 equiv) via syringe pump over 1 hour.
    
    • Why slow addition? To keep the concentration of free nitrile oxide low, preventing dimerization to furoxan.

  • Purification: The reaction yields the 3,5-disubstituted product directly.

Part 4: Advanced High-Throughput & Solid-Phase Methods

For drug discovery libraries, solution-phase purification is a bottleneck. Solid-phase synthesis (SPS) or Polymer-Supported (PS) reagents streamline this.

Protocol 3: Microwave-Assisted Polymer-Supported Synthesis

Reference Grounding: Based on methodologies involving PS-Triphenylphosphine (


).
  • Acid Activation: Mix Carboxylic Acid +

    
     + 
    
    
    
    in acetonitrile.
  • Coupling: Add Amidoxime.

  • Microwave: Irradiate at 150°C for 10–15 mins.

  • Workup: Filter off the polymer resin (

    
    ). Concentrate filtrate.
    
    • Advantage:[6] Eliminates column chromatography for many analogues.

Part 5: Comparative Analysis & Data Summary

FeatureAmidoxime Route (Thermal)Amidoxime Route (TBAF/RT)1,3-Dipolar Cycloaddition
Atom Economy High (Water is byproduct)Moderate (TBAF waste)Low (Succinimide/Base waste)
Temp. Range 100–140°C20–25°C20–60°C
Regioselectivity 100% (Defined by precursors)100%100% (3-R from oxide, 5-R from nitrile)
Key Limitation Thermal degradation of substratesSolvent removal (Diglyme/DMSO)Dimerization of nitrile oxide
Yield (Avg) 70–95%80–98%50–75%

References

  • Augustine, J. K., et al. (2009).[7] PTSA-ZnCl2 is an efficient and mild catalyst for the synthesis of 3,5-disubstituted-1,2,4-oxadiazoles from amidoximes and organic nitriles.[7] Journal of Organic Chemistry. Link

  • Adib, M., et al. (2006).[7] A one-pot reaction between nitriles, hydroxylamine and Meldrum's acids under microwave irradiation.[7] Synlett.[7] Link

  • Bian, Q., et al. (2020).[7] Iron(III) nitrate mediates a selective synthesis of 3-acyl-1,2,4-oxadiazoles from alkynes and nitriles.[7] Journal of Organic Chemistry. Link

  • Lin, B., et al. (2022).[7] Synthesis of trifluoromethylated oxadiazoles using 2,2,2-trifluoroacetaldehyde O-(aryl)oxime.[7] Organic Letters.[7] Link

  • Boström, J., et al. (2012).[8] Oxadiazoles in Medicinal Chemistry.[1][5][9][6][10][11] Journal of Medicinal Chemistry.[10] Link

  • Wang, X., et al. (2013).[11] Rapid and Efficient Synthesis of 1,2,4-Oxadiazoles Utilizing Polymer-Supported Reagents under Microwave Heating. Organic Letters.[7] Link

Sources

Methodological & Application

One-pot cyclization methods for 1,2,4-Oxadiazol-5-ylmethanol preparation

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: One-Pot Cyclization Methods for 1,2,4-Oxadiazol-5-ylmethanol Preparation

Part 1: Executive Summary & Strategic Importance

The This compound scaffold represents a critical bioisostere for esters and amides in modern drug design, offering improved metabolic stability and lipophilicity profiles. It serves as a key pharmacophore in S1P1 agonists (e.g., Ozanimod derivatives) and novel antibiotics.

However, the synthesis of the 5-hydroxymethyl derivative presents a specific chemoselective challenge: the competition between the target carboxylic acid activation and the nucleophilic primary alcohol of the glycolic acid precursor. Standard protocols often fail due to oligomerization (polyester formation) or O-acylation of the alcohol side chain.

This guide details two field-proven, one-pot protocols designed to bypass these pitfalls:

  • Method A (The "Gold Standard"): CDI-mediated coupling using 2-acetoxyacetic acid followed by in situ deprotection. This is the most robust method for scale-up.

  • Method B (The "Green" Route): T3P® (Propanephosphonic acid anhydride) mediated direct coupling of glycolic acid. This method is faster and avoids protection steps but requires strict stoichiometric control.

Part 2: Mechanistic Insight & Pathway Visualization

The formation of the 1,2,4-oxadiazole ring proceeds through a two-stage mechanism: O-acylation of the amidoxime to form an O-acylamidoxime intermediate, followed by dehydrative cyclization .

Critical Control Point: In the synthesis of 5-ylmethanol derivatives, the activating agent (e.g., CDI) must activate the carboxylic acid (


) without reacting with the 

-hydroxyl group (

). If the

is unprotected, it can compete as a nucleophile, leading to polymerization.
Reaction Mechanism Diagram

OxadiazoleMechanism cluster_0 One-Pot Transformation Start Carboxylic Acid (R-COOH) Activation Activation (CDI or T3P) Start->Activation ActivatedSpecies Activated Acyl Species (Acyl-Imidazole / Mixed Anhydride) Activation->ActivatedSpecies Electrophilic Activation Intermediate O-Acylamidoxime Intermediate ActivatedSpecies->Intermediate Nucleophilic Attack by Amidoxime-OH Amidoxime Amidoxime (R'-C(NH2)=NOH) Amidoxime->Intermediate Cyclization Thermal Cyclization (- H2O) Intermediate->Cyclization Product 1,2,4-Oxadiazole Product Cyclization->Product Dehydration (Rate Limiting Step)

Figure 1: Mechanistic pathway for the one-pot formation of 1,2,4-oxadiazoles. The critical step is the selective O-acylation of the amidoxime oxygen.

Part 3: Detailed Experimental Protocols

Protocol A: CDI-Mediated Synthesis (Protected Route)

Recommended for scale-up (>10g) and high-purity requirements.

Concept: Use 2-acetoxyacetic acid (acetyl-protected glycolic acid) to prevent side reactions. The acetyl group is removed in situ or during workup.

Materials:

  • Aryl/Alkyl Amidoxime (1.0 equiv)

  • 2-Acetoxyacetic acid (1.1 equiv)

  • 1,1'-Carbonyldiimidazole (CDI) (1.2 equiv)

  • Solvent: 1,4-Dioxane or DMF (Anhydrous)

  • Base for deprotection: K₂CO₃ (aq) or NaOH (aq)

Step-by-Step Workflow:

  • Activation Phase:

    • Charge a flame-dried reaction vessel with 2-acetoxyacetic acid (1.1 equiv) and anhydrous 1,4-Dioxane (5 mL/mmol).

    • Add CDI (1.2 equiv) portion-wise at 0°C. Caution: CO₂ gas evolution.

    • Stir at Room Temperature (RT) for 30–60 minutes.

    • Validation: Monitor by TLC or LCMS. The acid peak should disappear, replaced by the acyl-imidazole intermediate.

  • Coupling Phase:

    • Add the Amidoxime (1.0 equiv) solid directly to the reaction mixture.

    • Stir at RT for 1–2 hours.

    • Validation: LCMS should show the formation of the linear O-acylamidoxime intermediate (

      
       = Amidoxime + Acetoxyacetyl).
      
  • Cyclization Phase:

    • Heat the reaction mixture to 100–110°C for 4–6 hours.

    • Validation: LCMS will show conversion of the intermediate to the cyclized 5-acetoxymethyl-1,2,4-oxadiazole .

  • Deprotection (One-Pot):

    • Cool the mixture to RT.

    • Add 2M NaOH (2.0 equiv) or saturated K₂CO₃ solution. Stir at RT for 30 mins to hydrolyze the acetate ester.

    • Note: The oxadiazole ring is generally stable to mild aqueous base at RT.

  • Workup:

    • Neutralize with 1M HCl.

    • Extract with Ethyl Acetate (3x).[1] Wash organics with brine.

    • Dry over Na₂SO₄ and concentrate.[1]

Protocol B: T3P-Mediated Synthesis (Direct Route)

Recommended for rapid discovery chemistry and library generation.

Concept: T3P® (Propanephosphonic acid anhydride) is a mild, low-toxicity coupling agent that often tolerates free hydroxyl groups, allowing the use of unprotected glycolic acid .

Materials:

  • Aryl/Alkyl Amidoxime (1.0 equiv)

  • Glycolic Acid (1.2 equiv)

  • T3P® (50% in EtOAc/DMF) (1.5 equiv)

  • Base: Triethylamine (TEA) or DIPEA (3.0 equiv)

  • Solvent: Ethyl Acetate (EtOAc) or DMF

Step-by-Step Workflow:

  • Reagent Mixing:

    • In a reaction vial, dissolve Amidoxime (1.0 equiv) and Glycolic Acid (1.2 equiv) in EtOAc (or DMF for solubility).

    • Add Base (3.0 equiv).[2]

  • Coupling & Cyclization:

    • Add T3P solution (1.5 equiv) dropwise at 0°C.

    • Allow to warm to RT and stir for 30 mins.

    • Heat the mixture to 80°C (reflux for EtOAc) for 8–12 hours.

    • Note: T3P drives both the coupling and the dehydration steps.

  • Validation & Workup:

    • Self-Validating Check: If LCMS shows the linear intermediate but no cyclization, add more T3P (0.5 equiv) and increase heat.

    • Wash the organic layer with water, saturated NaHCO₃, and brine.

    • Concentrate to yield the This compound .

Part 4: Data Summary & Comparison

FeatureProtocol A (CDI / Protected)Protocol B (T3P / Direct)
Precursor 2-Acetoxyacetic acidGlycolic acid
Reagents CDI, Dioxane, NaOHT3P, EtOAc/DMF, TEA
Step Count 2 (Cyclization + Deprotection)1 (Direct Cyclization)
Yield (Typical) High (75–90%)Moderate-Good (50–75%)
Purity Profile Excellent (fewer side products)Good (potential oligomers)
Scalability High (Kg scale proven)Moderate (Cost of T3P)

Part 5: Troubleshooting & Expert Insights

  • Issue: Low Cyclization Efficiency.

    • Cause: The "Z" configuration of the amidoxime is required for cyclization.

    • Fix: Ensure high temperature (>100°C) is maintained to overcome the rotation barrier. In Protocol B, adding molecular sieves can help drive dehydration.

  • Issue: Polyester Formation (Oligomers).

    • Cause: In Protocol B, T3P might activate the glycolic acid hydroxyl.

    • Fix: Switch to Protocol A. Alternatively, use dilute conditions (high dilution) in Protocol B to favor intramolecular cyclization over intermolecular polymerization.

  • Safety Note: CDI releases CO₂ rapidly. On large scale, add CDI slowly to control foaming.

References

  • Synthesis of 1,2,4-Oxadiazoles Based on Diffractaic Acid. Molecules, 2023. [Link] (Describes the standard CDI-mediated one-pot protocol for 1,2,4-oxadiazoles)

  • Propanephosphonic Acid Anhydride (T3P): A Versatile Reagent for Organic Synthesis. Organic Process Research & Development, 2009. [Link] (Authoritative source on T3P coupling mechanisms and utility)

  • One-Pot Synthesis of 1,2,4-Oxadiazoles Mediated by Microwave Irradiation. Synthetic Communications, 2003. [Link] (Details thermal/microwave acceleration of the cyclization step)

  • Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. Molecules, 2022. [Link] (Comprehensive review of base-mediated and one-pot synthetic routes)

Sources

Application Note: Nucleophilic Substitution Strategies Using 1,2,4-Oxadiazol-5-ylmethanol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Significance

1,2,4-Oxadiazol-5-ylmethanol is a high-value pharmacophore scaffold in medicinal chemistry.[1] The 1,2,4-oxadiazole ring serves as a hydrolytically stable bioisostere for esters and amides, offering improved metabolic stability and lipophilicity profiles.[1] However, the electron-deficient nature of the oxadiazole ring introduces a duality in reactivity: it enhances the acidity of the pendant hydroxyl group (facilitating its use as a nucleophile) but simultaneously renders the ring C-5 position susceptible to nucleophilic attack, leading to ring fragmentation.

This guide details three validated workflows for leveraging this compound in nucleophilic substitutions, prioritizing conditions that preserve ring integrity.

Chemical Stability & Mechanistic Considerations (Expertise & Experience)

The "Achilles' Heel": Ring Stability

The 1,2,4-oxadiazole ring is thermodynamically stable but kinetically vulnerable to strong nucleophiles, particularly hydroxide (


) and strong alkoxides.[1]
  • Risk Factor: Attack at the C-5 position causes ring opening (mononuclear heterocyclic rearrangement), often yielding an acyclic nitrile or amidoxime byproduct.

  • Operational Rule: Avoid aqueous strong bases (NaOH, KOH) and high temperatures (>80°C) in the presence of nucleophiles. Use non-nucleophilic bases (

    
    , DIPEA) or transient activation (Mitsunobu).
    
Electronic Activation

The oxadiazole ring acts as an electron-withdrawing group (EWG).

  • Effect on OH: The

    
     of the hydroxymethyl group is lower (~13–14) compared to benzyl alcohol (~15.4), making it a better nucleophile under mild basic conditions.
    
  • Effect on

    
    -LG:  If the hydroxyl is converted to a leaving group (LG = OMs, Cl), the adjacent methylene becomes highly electrophilic, facilitating rapid 
    
    
    
    reactions.[1]

Experimental Protocols

Workflow A: Activation & Displacement (The Electrophile Route)

Best for: Attaching amines, thiols, or azides to the oxadiazole scaffold.

This two-step protocol first converts the hydroxyl to a mesylate (methanesulfonate), creating a potent electrophile, followed by displacement.[1]

Step 1: Mesylation

Reagents: Methanesulfonyl chloride (MsCl), Triethylamine (


), DCM.
  • Dissolution: Dissolve this compound (1.0 equiv) in anhydrous

    
     (0.2 M) under 
    
    
    
    .
  • Base Addition: Cool to 0°C. Add

    
     (1.5 equiv).
    
  • Activation: Add MsCl (1.2 equiv) dropwise. The reaction is exothermic; maintain T < 5°C.

  • Completion: Stir at 0°C for 30–60 min. Monitor by TLC (System: 50% EtOAc/Hexanes).

  • Workup: Quench with cold sat.

    
    . Extract with DCM.[2] Crucial: Do not wash with strong basic brine. Dry over 
    
    
    
    and concentrate. Use immediately (mesylates of electron-deficient alcohols can be unstable).
Step 2: Nucleophilic Displacement (

)

Reagents: Nucleophile (Amine/Thiol),


 or DIPEA, MeCN or DMF.
  • Setup: Dissolve the crude mesylate in anhydrous MeCN (0.2 M).

  • Nucleophile: Add the nucleophile (1.2–1.5 equiv).

    • For Amines: Add DIPEA (2.0 equiv).

    • For Thiols/Phenols: Add

      
       (1.5 equiv).[2]
      
  • Reaction: Stir at RT. If sluggish, heat to 40–50°C. Avoid reflux temperatures to prevent elimination or ring degradation.[1]

  • Purification: Standard aqueous workup and flash chromatography.

Workflow B: The Mitsunobu Reaction (The Neutral Route)

Best for: Synthesis of ethers (O-alkylation) with phenols or acidic heterocycles.

This method avoids the isolation of unstable intermediates and operates under neutral conditions, preserving the oxadiazole ring.

Reagents: Triphenylphosphine (


), DIAD (Diisopropyl azodicarboxylate), Substrate (Phenol/Imide).
  • Preparation: Dissolve this compound (1.0 equiv),

    
     (1.5 equiv), and the acidic nucleophile (e.g., Phenol, 1.0 equiv) in anhydrous THF (0.15 M).
    
  • Addition: Cool to 0°C. Add DIAD (1.5 equiv) dropwise over 10 minutes.

  • Reaction: Allow to warm to RT and stir for 4–12 hours.

  • Workup: Concentrate directly. Triturate with

    
    /Hexane to precipitate 
    
    
    
    (remove by filtration). Purify filtrate by column chromatography.
Workflow C: Direct O-Alkylation (The Nucleophile Route)

Best for: Attaching the oxadiazole moiety to an alkyl halide.

Reagents: Alkyl Halide,


, TBAI (cat.), DMF.
  • Base Choice: Use

    
     (Cesium Carbonate). It allows for the "Cesium Effect" (enhanced solubility and reactivity) without the high basicity of NaH, which risks ring opening.
    
  • Protocol:

    • Suspend

      
       (1.5 equiv) and this compound (1.0 equiv) in DMF.[1] Stir for 15 min at RT.
      
    • Add Alkyl Bromide/Iodide (1.1 equiv) and Tetrabutylammonium iodide (TBAI, 0.05 equiv).

    • Stir at RT (or 50°C if hindered).

    • Note: If using NaH is necessary for unreactive electrophiles, perform the deprotonation at -78°C to 0°C and ensure the electrophile is added immediately.

Visualizing the Chemistry (Graphviz)

The following diagram illustrates the decision logic and reaction pathways, highlighting the critical stability checkpoints.

OxadiazolePathways Start This compound (Starting Material) Mesylate Intermediate: Mesylate/Chloride (Highly Electrophilic) Start->Mesylate MsCl, Et3N (0°C, DCM) Product_B Product B: Ether/Ester (Neutral Conditions) Start->Product_B Mitsunobu: PPh3, DIAD, Ar-OH (THF, RT) Product_C Product C: Alkyl Ether (O-Alkylation) Start->Product_C R-X, Cs2CO3 (DMF, TBAI) Degradation RING OPENING (Degradation) Start->Degradation Strong Base (NaOH) or High Temp (>100°C) Product_A Product A: Amine/Thiol Derivative (via SN2) Mesylate->Product_A R-NH2 or R-SH (Mild Base, <50°C) Mesylate->Degradation Strong Nu- (Attack at C-5)

Caption: Reaction pathways for this compound. Green nodes indicate successful conversions; the red node highlights the critical ring-opening instability risk.[1]

Comparative Data & Troubleshooting

Base Selection Guide
BasepKa (conj. acid)Risk LevelRecommendation

/ DIPEA
10–11LowIdeal for mesylation and displacement with amines.[1]

/

10.3Low-MediumStandard for O-alkylation and thiol displacement.[1]

35HighUse with Caution. Only at low temp (0°C). Risk of ring cleavage.

/

15.7CriticalAvoid. High probability of ring opening (C-5 attack).
Troubleshooting "Self-Validating" Checks
  • TLC Monitoring: The mesylate intermediate is often UV-active and runs slightly faster than the alcohol. If the spot stays at the baseline, activation failed.

  • NMR Diagnostic:

    • Ring Intact: The C-3 proton (if H-substituted) or substituent signals should remain distinct.[1]

    • Ring Opening: Look for the disappearance of the characteristic oxadiazole carbon signals (~160–180 ppm in

      
       NMR) and the appearance of nitrile (
      
      
      
      ) or amidoxime peaks.

References

  • Bostrom, J., et al. "Oxadiazoles in Medicinal Chemistry." Journal of Medicinal Chemistry, 2012. Link

  • Pace, A., & Pierro, P. "The New Era of 1,2,4-Oxadiazoles."[1] Organic & Biomolecular Chemistry, 2009. Link

  • Organic Chemistry Portal. "Mitsunobu Reaction: Mechanism and Protocols." Link

  • VulcanChem. "(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methanol Properties and Derivatives." Link

  • Beilstein Journals. "Synthesis and characterization of novel bioactive 1,2,4-oxadiazole natural product analogs." Link

Sources

Application Note: Microwave-Assisted Synthesis of 1,2,4-Oxadiazol-5-ylmethanol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to guide drug discovery professionals through the high-efficiency synthesis of 1,2,4-oxadiazol-5-ylmethanol derivatives. It moves beyond basic recipe following to explore the chemical logic and process parameters required for scalable, library-ready synthesis.

Executive Summary & Strategic Rationale

The 1,2,4-oxadiazole ring is a privileged scaffold in medicinal chemistry, serving as a hydrolytically stable bioisostere for esters and amides. The specific subclass, This compound , is particularly valuable; the primary hydroxyl group acts as a versatile "chemical handle" for further diversification (e.g., etherification, oxidation to aldehydes, or conversion to fluoromethyl groups) late in the synthetic sequence.

Traditional thermal synthesis of this ring involves the condensation of amidoximes with carboxylic acid derivatives, often requiring prolonged heating (refluxing toluene/DMF for 12–24 hours) which can lead to degradation of sensitive functionalities.

Microwave-Assisted Organic Synthesis (MAOS) overcomes these kinetic barriers.[1] By directly coupling the dipolar relaxation of the solvent with the reaction intermediates, we can accelerate the rate-determining step—the cyclodehydration of the O-acyl amidoxime—reducing reaction times from hours to minutes while significantly suppressing side reactions like decarboxylation.

Mechanistic Insight: The Cyclodehydration Pathway

To optimize this reaction, one must understand the failure modes. The reaction proceeds through two distinct stages:[2]

  • O-Acylation: The amidoxime oxygen attacks the activated carboxylic acid (glycolic acid derivative) to form an O-acyl amidoxime intermediate.[1]

  • Cyclodehydration: This intermediate undergoes intramolecular nucleophilic attack by the nitrogen, followed by elimination of water.

The Challenge: The O-acyl amidoxime is often stable at room temperature.[1] Thermal cyclization requires high activation energy.[1] In conventional heating, the slow ramp-up allows the intermediate to undergo hydrolysis or rearrangement.[1] Microwave irradiation provides the rapid "dielectric heating" shock required to traverse the transition state immediately.

Pathway Visualization

The following diagram illustrates the reaction logic and critical decision points.

OxadiazoleSynthesis Start Amidoxime (R-C(NH2)=NOH) Intermediate O-Acyl Amidoxime Intermediate Start->Intermediate Coupling (RT) Reagent Activated Acetoxyacetic Acid (AcO-CH2-COX) Reagent->Intermediate Cyclization Microwave Irradiation (140°C, 15 min) Intermediate->Cyclization Cyclodehydration Product_Protected 5-(Acetoxymethyl)-1,2,4-oxadiazole Cyclization->Product_Protected Deprotection Hydrolysis (K2CO3, MeOH) Product_Protected->Deprotection Final Target: This compound Deprotection->Final

Figure 1: Step-wise synthetic workflow for this compound generation via an acetoxy-protected precursor.

Experimental Protocol

Reagent Selection Strategy

Direct reaction with glycolic acid (HO-CH2-COOH) is possible but risky due to potential self-esterification or competitive O-acylation of the hydroxyl group.[1]

  • Recommended Approach: Use Acetoxyacetic acid (acetyl-protected glycolic acid).[1] This ensures the coupling occurs exclusively at the carboxylic acid, preventing polymerization. The acetyl group is easily removed later.

General Procedure (Scale: 1.0 mmol)

Step 1: O-Acylation (Coupling) [1]

  • In a microwave-compatible vial (10 mL), dissolve Acetoxyacetic acid (1.2 equiv, 1.2 mmol) in anhydrous DMF (3 mL).

  • Add CDI (1,1'-Carbonyldiimidazole) (1.3 equiv, 1.3 mmol) portion-wise.

    • Note: Evolution of CO2 gas will occur. Stir at Room Temperature (RT) for 20–30 minutes until effervescence ceases. This forms the reactive acyl-imidazole species.[1]

  • Add the Amidoxime (1.0 equiv, 1.0 mmol) to the reaction mixture.

  • Stir at RT for 10 minutes to ensure homogeneity.

Step 2: Microwave Cyclization

  • Seal the vial with a Teflon-lined septum cap.[1]

  • Place in the microwave reactor (e.g., CEM Discover or Biotage Initiator).[1]

  • Irradiation Parameters:

    • Temperature: 140 °C

    • Time: 15–20 minutes

    • Power: Dynamic (Max 200W)[1]

    • Pressure Limit: 250 psi[1]

    • Stirring: High

  • Cooling: Allow the reaction to cool to <50 °C using the system's compressed air cooling.

Step 3: Work-up & Deprotection [1]

  • Dilute the reaction mixture with EtOAc (20 mL) and wash with water (3 x 10 mL) to remove DMF.[1]

  • Dry organic layer over Na2SO4, filter, and concentrate.

  • Deprotection: Dissolve the crude acetoxy-intermediate in MeOH (5 mL). Add K2CO3 (0.5 equiv).[1] Stir at RT for 30 minutes (TLC monitoring).

  • Filter off the solid K2CO3, concentrate, and purify via flash chromatography (Hexane/EtOAc gradient).

Optimization & Data Analysis

The choice of coupling agent and solvent profoundly impacts yield. The following data summarizes optimization studies for the model substrate benzamidoxime.

EntryCoupling AgentSolventTemp (°C)Time (min)Yield (%)Notes
1EDC / HOBtDMF1202065Moderate yield; difficult work-up (urea byproduct).[1]
2CDI DMF 140 15 88 Optimal. Clean conversion, easy removal of imidazole.
3T3P (Propylphosphonic anhydride)EtOAc1503072Good for sterically hindered substrates; requires higher temp.
4None (Thermal)Toluene110 (Reflux)16 hrs45Incomplete cyclization; significant degradation.
5DICMeCN1402058Lower solubility of amidoxime in MeCN.[1]

Key Findings:

  • CDI (Carbonyl diimidazole) is superior for this specific transformation because the byproduct (imidazole) is water-soluble and non-nucleophilic, preventing interference during the high-temperature cyclization step.[1]

  • Temperature Threshold: Reactions below 120°C often stall at the O-acyl amidoxime intermediate stage.[1] 140°C is the "sweet spot" for rapid cyclization without charring.

Troubleshooting Guide (Self-Validating Systems)

ObservationRoot CauseCorrective Action
Low Yield / Unreacted SM Incomplete activation of acid.[1]Ensure CO2 evolution stops before adding amidoxime.[1] Moisture in DMF can quench CDI—use anhydrous solvent.[1]
Product is O-Acyl Amidoxime (Open Chain) Cyclization failed.Increase MW temperature to 160°C or extend time by 10 min. The "ring-closing" step has a high energy barrier.[1]
Degradation / Black Tar Thermal decomposition.Reduce temperature to 120°C. Ensure inert atmosphere (N2 purge) before sealing the vial.
Side Product: Acyl Urea Rearrangement (Beckmann-like).[1]If using EDC, switch to CDI. Carbodiimides can sometimes trigger rearrangement of the amidoxime.

References

  • Microwave-Assisted Synthesis of 1,2,4-Oxadiazoles: Porcheddu, A., Cadoni, R., & De Luca, L. (2011). A fast and efficient one-pot microwave assisted synthesis of variously di-substituted 1,2,4-oxadiazoles. Organic & Biomolecular Chemistry.

  • Polymer-Supported Reagents in Microwave Synthesis: Wang, Y., & Sauer, D. R. (2004). Rapid and Efficient Synthesis of 1,2,4-Oxadiazoles Utilizing Polymer-Supported Reagents under Microwave Heating. Organic Letters.

  • Medicinal Chemistry Applications of Oxadiazoles: Bora, R. O., et al. (2014).[3][4] [1,2,4]-Oxadiazoles: Synthesis and Biological Applications. Mini-Reviews in Medicinal Chemistry.

  • General Cyclization Mechanisms: Pace, A., & Pierro, P. (2009). The New Era of 1,2,4-Oxadiazoles. Organic & Biomolecular Chemistry.

Sources

Troubleshooting & Optimization

Technical Support Center: Solubility Solutions for 1,2,4-Oxadiazol-5-ylmethanol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions regarding the solubility of 1,2,4-Oxadiazol-5-ylmethanol in non-polar solvents. Our goal is to equip you with the foundational knowledge and practical methodologies to overcome these common laboratory challenges.

Introduction: Understanding the Challenge

This compound is a heterocyclic compound whose structure presents a significant polarity dichotomy. The 1,2,4-oxadiazole ring, with its two nitrogen atoms and an oxygen atom, along with the primary alcohol (-CH₂OH) group, creates a molecule with high polarity and strong hydrogen-bonding capabilities.[1] This inherent polarity is the primary reason for its high solubility in polar solvents and, conversely, its poor solubility in non-polar media like hexanes, toluene, or chloroform. This guide will walk you through understanding and systematically solving this issue.

Frequently Asked Questions & Troubleshooting Guides

FAQ 1: Why is this compound so difficult to dissolve in non-polar solvents?

Answer: The solubility of a compound is governed by the principle of "like dissolves like".[2][3][4] This means that substances with similar intermolecular forces are more likely to be soluble in one another.

  • This compound's Nature (Polar): Your compound has two key features that make it highly polar:

    • The 1,2,4-Oxadiazole Ring: The nitrogen and oxygen heteroatoms in the ring create significant dipole moments.

    • The Methanol Group (-CH₂OH): The hydroxyl group is a potent hydrogen bond donor and acceptor.[1] These features allow the molecules to interact very strongly with each other in the solid state, forming a stable crystal lattice held together by hydrogen bonds and dipole-dipole interactions.

  • Non-Polar Solvent's Nature: Non-polar solvents, such as hexane or toluene, primarily interact through weak London dispersion forces.[5]

The Causality of Insolubility: To dissolve the compound, the solvent molecules must surround the solute molecules and overcome the strong solute-solute interactions in the crystal lattice. Non-polar solvents cannot offer the strong hydrogen bonding or dipole-dipole interactions required to break apart this stable lattice, resulting in poor solubility.[3]

Molecular Structure & Polarity cluster_molecule cluster_features Key Polar Features cluster_result Resulting Property Mol Structure Oxadiazole 1,2,4-Oxadiazole Ring (Dipole Moments) Mol->Oxadiazole contains Methanol Hydroxyl Group (-OH) (Hydrogen Bonding) Mol->Methanol contains Solubility Poor Solubility in Non-Polar Solvents Oxadiazole->Solubility leads to Methanol->Solubility leads to

Caption: Key polar functional groups in this compound.

FAQ 2: I'm facing poor solubility. What is the initial, systematic approach to troubleshooting?

Answer: Before resorting to more complex methods, a systematic, tiered approach can often solve the problem. This workflow ensures you apply the simplest effective techniques first.

Start Start: Insoluble Compound Step1 Step 1: Physical Methods - Gentle Warming - Sonication Start->Step1 Check1 Is it soluble? Step1->Check1 Step2 Step 2: Solvent Screening - Test 'Bridge' Solvents (e.g., DCM, THF, Ethyl Acetate) Check1->Step2 No Success Success: Compound Dissolved Check1->Success Yes Check2 Is it soluble? Step2->Check2 Step3 Step 3: Advanced Methods - Co-Solvent System - Surfactant Use - Chemical Modification Check2->Step3 No Check2->Success Yes Step3->Success Fail Consult Specialist

Caption: Systematic workflow for addressing solubility issues.

Experimental Protocols:

1. Application of Physical Methods:

  • Gentle Warming: The process of dissolution is often endothermic. According to the van't Hoff equation, increasing the temperature will increase the solubility for an endothermic process.[6]

    • Protocol: Place your slurry (compound in non-polar solvent) in a sealed vial within a water bath. Increase the temperature incrementally (e.g., 5 °C steps) from room temperature up to 40-50 °C. Do not exceed the boiling point of your solvent. Stir continuously and observe for dissolution.

  • Sonication: Ultrasound provides high-frequency energy that can break down the crystal lattice at the surface of the solid particles and disrupt aggregates, increasing the effective surface area for the solvent to act upon.

    • Protocol: Place the sealed vial containing the slurry into a bath sonicator. Sonicate for 5-15 minute intervals. Check for dissolution after each interval. Be aware that prolonged sonication can generate heat.

2. Screening of Intermediate Polarity Solvents: Sometimes, a solvent that is non-polar but possesses a slight dipole moment can be effective.

SolventPolarity IndexDielectric Constant (20°C)Notes
n-Hexane0.11.88Truly non-polar, good baseline.
Toluene2.42.38Aromatic, can engage in π-stacking.
Dichloromethane (DCM)3.19.08A good "bridge" solvent. Volatile.
Tetrahydrofuran (THF)4.07.6Ether, can accept H-bonds.
Ethyl Acetate (EtOAc)4.46.02Ester, polar aprotic.

Source: Data compiled from various chemical reference sources.

Protocol: In small, parallel experiments, attempt to dissolve a known quantity of your compound (e.g., 1 mg) in a set volume of each solvent (e.g., 0.5 mL) to qualitatively assess solubility.

FAQ 3: The compound is still insoluble. How can a co-solvent system help?

Answer: A co-solvent system is one of the most powerful techniques for dissolving a polar compound in a non-polar medium. The strategy involves adding a small amount of a miscible, more polar solvent (the co-solvent) to the bulk non-polar solvent.

Mechanism of Action: The co-solvent acts as a "bridge" between the two dissimilar components. Its molecules can interact favorably with both the polar solute (via dipole-dipole or H-bond accepting interactions) and the non-polar bulk solvent. This effectively reduces the polarity difference and creates a more favorable environment for dissolution.

Co-Solvent Mechanism Solute Polar Solute (this compound) CoSolvent Co-Solvent (e.g., THF) Solute->CoSolvent Strong Interaction (H-Bond / Dipole) BulkSolvent Non-Polar Bulk Solvent (e.g., Hexane) Solute->BulkSolvent Weak / Unfavorable Interaction CoSolvent->BulkSolvent Favorable Interaction (Dispersion Forces)

Caption: How a co-solvent bridges the polarity gap.

Experimental Protocol: Developing a Co-Solvent System

  • Select a Co-Solvent: Choose a polar aprotic solvent that is fully miscible with your non-polar bulk solvent. THF, acetone, or ethyl acetate are excellent starting points.[7]

  • Prepare the Slurry: Add your this compound to the non-polar solvent (e.g., toluene) to create a slurry at your target concentration.

  • Titrate with Co-Solvent: While stirring vigorously, add the co-solvent dropwise or in small aliquots (e.g., 1-2% of the total volume at a time).

  • Observe: Continue adding the co-solvent until the solid completely dissolves. Note the final percentage (v/v) of co-solvent required.

  • Optimization: Aim for the lowest possible percentage of co-solvent that achieves full dissolution to maintain the overall non-polar character of your solution. A final concentration of 5-15% co-solvent is often effective.

FAQ 4: My application is sensitive to polar solvents. Can surfactants be an alternative to co-solvents?

Answer: Yes, absolutely. Surfactant-mediated solubilization is an excellent strategy when you need to keep the bulk medium strictly non-polar.

Mechanism of Action: In a non-polar solvent, surfactant molecules self-assemble into structures called reverse micelles . In a reverse micelle, the polar "head" groups of the surfactant molecules face inward, creating a polar micro-environment, while the non-polar "tail" groups face outward into the bulk solvent. Your polar this compound can then be encapsulated within this polar core, effectively dissolving it in the non-polar medium.[8][9][10][11]

Reverse Micelle Encapsulation cluster_micelle Reverse Micelle s1 t1 tail s1->t1 s2 t2 tail s2->t2 s3 t3 tail s3->t3 s4 t4 tail s4->t4 s5 t5 tail s5->t5 s6 t6 tail s6->t6 center_node Polar Core solute Solute label_solvent Non-Polar Solvent

Caption: A polar solute encapsulated within a reverse micelle in a non-polar solvent.

Experimental Protocol: Surfactant Screening

  • Select a Surfactant: Choose a surfactant known to work in non-polar systems. Common choices include non-ionic surfactants like Sorbitan monooleate (Span 80) or Lecithin.

  • Determine Concentration: Prepare a stock solution of the surfactant in your non-polar solvent. Concentrations typically range from 0.1% to 5% (w/v).

  • Test for Solubilization: Add your compound to the surfactant-containing solvent and stir. Compare its solubility to a control (solvent without surfactant).

  • Optimization: Test different surfactants and varying concentrations to find the most effective system for your specific application.

FAQ 5: I need to run a chemical reaction. Can I temporarily modify the molecule to make it soluble?

Answer: Yes, this is a common and highly effective strategy in synthetic chemistry, often referred to as a "prodrug" approach in drug development.[12][13][14][15] The core idea is to mask the polar hydroxyl group with a non-polar, chemically labile protecting group.

Mechanism of Action: By converting the polar -OH group into a less polar functional group, such as an ester or a silyl ether, you dramatically decrease the molecule's overall polarity and eliminate its hydrogen-bonding capability. This modified, non-polar analogue will now readily dissolve in non-polar solvents. After your reaction or process is complete, the protecting group can be easily removed (deprotected) to regenerate the original molecule.

Start Start: Polar, Insoluble Compound-OH Protect Step 1: Protection (e.g., Acylation, Silylation) + Reagent Start->Protect Intermediate Intermediate: Non-Polar, Soluble Compound-O-ProtectingGroup Protect->Intermediate React Step 2: Use in Non-Polar Environment (Reaction, Purification, etc.) Intermediate->React Deprotect Step 3: Deprotection (e.g., Hydrolysis, Fluoride) + Reagent React->Deprotect End Finish: Regenerated Polar Compound-OH Deprotect->End

Caption: Chemical modification workflow for temporary solubilization.

Common Protecting Group Strategies:

  • Acetate Ester: React the alcohol with acetic anhydride or acetyl chloride in the presence of a base (like pyridine or triethylamine). This forms a non-polar acetate ester. It can be removed later by simple base- or acid-catalyzed hydrolysis.

  • Silyl Ether (e.g., TBDMS): React the alcohol with a silyl chloride (like TBDMS-Cl) and a base (like imidazole) in a solvent like DCM. This forms a very non-polar and stable tert-butyldimethylsilyl ether. It is easily removed later using a fluoride source like TBAF.

This approach requires additional synthetic steps but offers the most robust solution for achieving high concentrations in truly non-polar environments.

References

  • ChemBK. (2024). Oxazol-5-ylmethanol.
  • OSTI. (2023). 1,2,5-o Approaching to Melt-castable 3,4-Bis(3-(4-nitro-1,2,5- oxadiazol-3-yl). Retrieved from [Link]

  • American Elements. Oxazol-5-ylmethanol | CAS 127232-41-1. Retrieved from [Link]

  • National Institutes of Health (NIH). The Prodrug Approach: A Successful Tool for Improving Drug Solubility. Retrieved from [Link]

  • National Institutes of Health (NIH). Influences of added surfactants on the water solubility and antibacterial activity of rosemary extract. Retrieved from [Link]

  • YouTube. (2019). Polarity and Dissolving in Chemistry. Retrieved from [Link]

  • PubChem. (3-Methyl-1,2,4-oxadiazol-5-yl)methanol. Retrieved from [Link]

  • ACS Publications. Physics-Based Solubility Prediction for Organic Molecules. Retrieved from [Link]

  • Master Organic Chemistry. (2012). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Retrieved from [Link]

  • MDPI. Synthesis and Antifungal Activity of 1,2,4-Oxadiazole Derivatives. Retrieved from [Link]

  • MDPI. Prodrug Approach as a Strategy to Enhance Drug Permeability. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. Chromatography: Solvent Systems for TLC. Retrieved from [Link]

  • ACS Publications. Solubility and Partitioning Behavior of Surfactants and Additives Used in Bioprocesses. Retrieved from [Link]

  • Organic Chemistry Portal. Synthesis of 1,2,4-oxadiazoles. Retrieved from [Link]

  • MDPI. Synthesis, Properties and Application of Novel 2-Substituted Benzothiazole-Based Oxime Esters. Retrieved from [Link]

  • PubMed. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. Retrieved from [Link]

  • RevisionDojo. (2025). Why Do Polar And Nonpolar Substances Dissolve Differently?. Retrieved from [Link]

  • ACS Publications. Synthesis and biological activity of 1,2,4-oxadiazole derivatives. Retrieved from [Link]

  • Quora. (2021). How does surfactant affect solubility of relatively non polar substance?. Retrieved from [Link]

  • Chemistry LibreTexts. (2019). 13.2: Solutions - Homogeneous Mixtures. Retrieved from [Link]

  • ResearchGate. (2025). The Prodrug Approach: A Successful Tool for Improving Drug Solubility. Retrieved from [Link]

  • Chromatography Online. How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. Retrieved from [Link]

  • CONICET. (2012). Nonaqueous Polar Solvents in Reverse Micelle Systems. Retrieved from [Link]

  • JOCPR. The Role of Surfactants in Solubilization of Poorly Soluble. Retrieved from [Link]

  • PubMed. Prodrug strategies to overcome poor water solubility. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis of 1,2,4-oxadiazoles (a review). Retrieved from [Link]

  • National Institutes of Health (NIH). Mechanistically transparent models for predicting aqueous solubility. Retrieved from [Link]

  • Khan Academy. Solubility of organic compounds. Retrieved from [Link]

  • MDPI. Unveiling the Role of Nonionic Surfactants in Enhancing Cefotaxime Drug Solubility. Retrieved from [Link]

  • ResearchGate. (2015). How can I select a solvent system for highly polar compounds to elute in TLC and run column?. Retrieved from [Link]

  • National Institutes of Health (NIH). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. Retrieved from [Link]

  • YouTube. (2020). Predicting solubility of compounds. Retrieved from [Link]

  • ResearchGate. (2025). Prodrug strategies to overcome poor water solubility. Retrieved from [Link]

  • Chemistry Stack Exchange. (2012). How do non-polar substances dissolve in non-polar solvents?. Retrieved from [Link]

  • MDPI. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. Retrieved from [Link]

  • PubMed. Solid-phase synthesis of 5-isoxazol-4-yl-[16][17][18]oxadiazoles. Retrieved from [Link]

Sources

Troubleshooting low reactivity of the hydroxymethyl group in 1,2,4-oxadiazoles

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the specific challenges associated with the hydroxymethyl group (-CH₂OH) attached to the 1,2,4-oxadiazole core. This moiety, while a critical bioisostere for esters and amides in medicinal chemistry, often exhibits deceptively low reactivity or catastrophic instability under standard functionalization conditions.

Topic: Overcoming Low Reactivity & Instability of Hydroxymethyl-1,2,4-Oxadiazoles Support Level: Tier 3 (Senior Research Chemist) Status: Active Guide[1]

Executive Summary: The "Deactivated Nucleophile" Paradox

The 1,2,4-oxadiazole ring is a strong electron-withdrawing group (EWG).[1] When a hydroxymethyl group is attached (at C3 or C5), two competing electronic effects create a "reactivity dead zone":

  • Oxygen Deactivation: The EWG nature pulls electron density away from the hydroxyl oxygen, making it a poor nucleophile . Standard attacks on electrophiles (e.g., alkyl halides, sulfonyl chlorides) are significantly slower than with benzyl alcohols.

  • Ring Sensitivity: The ring itself is electrophilic. Strong bases (like NaH or hydroxides) intended to deprotonate the alcohol often attack the ring instead, leading to fragmentation (ring opening) into acylguanidines or nitriles.

Key Takeaway: You cannot treat this moiety like a standard primary alcohol. It requires "soft" activation and non-nucleophilic bases.

Diagnostic Troubleshooting (Q&A)

Issue 1: "I tried to mesylate the alcohol (MsCl/Et₃N), but the starting material disappeared and I got a complex mixture/tar."

Diagnosis: Base-Induced Ring Decomposition & Elimination.[1] Technical Explanation: Standard mesylation uses Triethylamine (Et₃N) or Pyridine. While these are weak bases, the 1,2,4-oxadiazole ring makes the methylene protons (


-protons) significantly acidic (

).[1] Even moderately basic conditions can trigger an E1cB-like elimination after partial mesylation, or the base can act as a nucleophile attacking the C5 position of the ring, causing ring cleavage (ANRORC-like mechanism).

Corrective Protocol (The "Silver Bullet"): Switch to Silver(I) Oxide (Ag₂O) mediated sulfonylation. Ag₂O acts as a mild acid scavenger and activates the halide without generating free nucleophilic base species that destroy the ring.

  • Reagents: 1.1 equiv MsCl (or TsCl), 1.5 equiv Ag₂O, KI (catalytic).

  • Solvent: DCM or MeCN (anhydrous).

  • Mechanism: Ag captures the Cl⁻, driving the reaction forward despite the poor nucleophilicity of the oxygen, while the oxide neutralizes protons without attacking the ring.

Issue 2: "Williamson ether synthesis (NaH/R-Br) failed. The ring is gone."

Diagnosis: Nucleophilic Attack on the Heterocycle.[2] Technical Explanation: Sodium Hydride (NaH) is a "hard" base. Before it deprotonates the sluggish hydroxyl group, it often attacks the electrophilic C5 or N2 positions of the 1,2,4-oxadiazole, causing instantaneous ring opening.

Corrective Protocol (Mitsunobu Reaction): Avoid base entirely. The Mitsunobu reaction is the gold standard for substituting 1,2,4-oxadiazole alcohols because it activates the oxygen under neutral conditions.

  • Reagents: PPh₃ (1.5 equiv), DIAD or DEAD (1.5 equiv), Pronucleophile (Phenol/Acid/Imide).

  • Conditions: THF, 0°C to RT.

  • Note: If you must make an alkyl ether, use Phase Transfer Catalysis (PTC) . Use 50% aq. NaOH with Toluene and TBAB (tetrabutylammonium bromide). The biphasic system protects the ring from the bulk base while the phase transfer agent shuttles the alkoxide in small, controlled concentrations.

Issue 3: "Oxidation to the aldehyde works, but the product degrades on silica."

Diagnosis: Hydration and Polymerization. Technical Explanation: The resulting aldehyde is attached to a strong EWG. This makes the carbonyl carbon highly electrophilic. On silica gel (which is acidic and contains water), the aldehyde rapidly forms a gem-diol (hydrate) or undergoes hemiacetal oligomerization.

Corrective Protocol:

  • Oxidant: Use Dess-Martin Periodinane (DMP) .[1] It is non-acidic and avoids the chlorinated byproducts of Swern oxidation that can attack the ring.

  • Workup: Do not use silica chromatography if possible. If necessary, neutralize the silica with 1% Et₃N. Ideally, use the crude aldehyde immediately in the next step (e.g., reductive amination or Wittig).

Visualizing the Failure Modes & Solutions

Diagram 1: The "Danger Zone" - Why NaH Fails

This diagram illustrates the competing pathways when a strong base is used.

RingInstability Start Hydroxymethyl-1,2,4-Oxadiazole (Substrate) Base Strong Base (NaH / NaOH) Start->Base Path_Desired Path A: Deprotonation of OH (Slow) Base->Path_Desired Kinetic Disadvantage Path_Failure Path B: Nucleophilic Attack on Ring (Fast) Base->Path_Failure Kinetic Advantage Product Desired Alkoxide Path_Desired->Product Decomp Ring Cleavage (Acylguanidines/Nitriles) Path_Failure->Decomp

Caption: Strong bases preferentially attack the electron-deficient ring (Path B) rather than deprotonating the deactivated hydroxyl group (Path A).[1]

Diagram 2: Recommended Safe Workflows

This diagram outlines the self-validating protocols for functionalization.

SafeWorkflow cluster_0 Target: Leaving Group (OMs/OTs) cluster_1 Target: Ether/Ester cluster_2 Target: Aldehyde Input Hydroxymethyl-1,2,4-Oxadiazole Method1 Ag2O / MsCl / KI (Acid Scavenging) Input->Method1 Method2 Mitsunobu Reaction (PPh3 / DIAD) Input->Method2 Method3 Dess-Martin Periodinane (Neutral pH) Input->Method3 Result1 Stable Mesylate (Isolate quickly) Method1->Result1 Result2 Inverted Product (High Yield) Method2->Result2 Result3 Aldehyde (Use Crude) Method3->Result3

Caption: Three validated pathways that avoid ring-compromising conditions (Strong Base/Acid).

Comparative Data: Reaction Conditions

Reaction TypeStandard Condition (Risk)Recommended Condition Mechanistic Advantage
Sulfonylation MsCl, Et₃N, DCMMsCl, Ag₂O, KI, DCM Ag₂O scavenges HCl without acting as a nucleophile; prevents ring attack.[1]
Etherification NaH, R-Br, DMFPPh₃, DIAD, R-OH (Mitsunobu) Activates oxygen via phosphonium intermediate; avoids anionic intermediates.[1]
Oxidation Swern (DMSO/Oxalyl Chloride)Dess-Martin Periodinane Avoids chlorinated byproducts and low-temp requirements; neutral pH.[1]
Amination Direct SN2 on MesylateOne-Pot Mitsunobu w/ DPPA Converts OH directly to Azide (

) without isolating unstable mesylate.[1]

Detailed Experimental Protocol: The "Silver" Sulfonylation

Objective: Convert (3-phenyl-1,2,4-oxadiazol-5-yl)methanol to the corresponding mesylate without degradation.

  • Preparation: Flame-dry a 50 mL round-bottom flask under Argon.

  • Loading: Add the alcohol (1.0 mmol, 190 mg) and anhydrous DCM (10 mL).

  • Additives: Add Silver(I) Oxide (Ag₂O) (1.5 mmol, 347 mg) and Potassium Iodide (KI) (0.2 mmol, 33 mg). Note: KI acts as a nucleophilic catalyst to form the transient iodide, which is a better leaving group.

  • Activation: Cool to 0°C. Add Methanesulfonyl chloride (MsCl) (1.2 mmol, 93 µL) dropwise.

  • Monitoring: Stir at 0°C for 1 hour, then warm to RT. Monitor by TLC.[3] Do not heat.

  • Workup: Filter the suspension through a Celite pad to remove silver salts. Rinse with DCM.

  • Purification: Concentrate the filtrate in vacuo at low temperature (<30°C) . The mesylate is thermally sensitive. Use immediately or store at -20°C.

References

  • Pace, A., & Pierro, P. (2009). The New Era of 1,2,4-Oxadiazoles. Organic & Biomolecular Chemistry. Link

  • Borg, S., et al. (1999). Synthesis of 1,2,4-Oxadiazole Butylamides as Bioisosteres. Journal of Organic Chemistry. Link[1]

  • Augustine, J. K., et al. (2009). PTSA-ZnCl2: An Efficient Catalyst for 1,2,4-Oxadiazole Synthesis. Journal of Organic Chemistry. Link[1]

  • Ooi, T., & Maruoka, K. (2007). Recent Advances in Asymmetric Phase-Transfer Catalysis. Angewandte Chemie International Edition. Link[1]

  • Mitsunobu, O. (1981). The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products. Synthesis. Link[1]

Sources

Technical Support Center: Recrystallization of 1,2,4-Oxadiazol-5-ylmethanol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 1,2,4-Oxadiazol-5-ylmethanol and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the critical final step of purification: recrystallization. As a Senior Application Scientist, I have curated this resource to blend foundational chemical principles with practical, field-tested insights to empower you to overcome common challenges and achieve high-purity crystalline products.

The 1,2,4-oxadiazole moiety is a valuable scaffold in medicinal chemistry, and the successful isolation of pure compounds is paramount for accurate downstream biological evaluation.[1][2] The presence of the polar hydroxymethyl group at the 5-position of the 1,2,4-oxadiazole ring in your target molecule introduces specific challenges and considerations for solvent selection that this guide will address.[3]

Troubleshooting Guide: Common Recrystallization Issues and Solutions

This section addresses specific problems you may encounter during the recrystallization of this compound.

Question: My compound "oiled out" instead of forming crystals. What should I do?

Answer:

"Oiling out," where the solute separates from the solution as a liquid rather than a solid, is a common issue, particularly with compounds that have melting points lower than the boiling point of the chosen solvent.[4][5] The polar nature of the hydroxymethyl group in this compound can also contribute to this phenomenon.

Causality and Solutions:

  • High Solute Concentration: The solution may be supersaturated to a degree that favors liquid-liquid phase separation over nucleation and crystal growth.

    • Solution: Re-heat the solution until the oil dissolves completely. Add a small amount of additional hot solvent (1-5% of the total volume) to slightly decrease the saturation. Allow the solution to cool more slowly.[6]

  • Rapid Cooling: Cooling the solution too quickly can prevent the molecules from orienting themselves into a crystal lattice, leading to an amorphous oil.

    • Solution: Allow the flask to cool to room temperature on a benchtop, insulated with a cork ring or paper towels, before moving it to an ice bath. Slow, gradual cooling is crucial for the formation of well-ordered crystals.[4]

  • Inappropriate Solvent Choice: The solvent's boiling point may be too high, exceeding the melting point of your compound.

    • Solution: Select a solvent or solvent system with a lower boiling point. For instance, if you are using toluene (b.p. 111 °C), consider switching to ethyl acetate (b.p. 77 °C) or a mixture with a lower boiling point.[5]

Question: My crystal yield is very low. How can I improve it?

Answer:

A low yield can be frustrating, but it often points to one of several remediable factors.

Causality and Solutions:

  • Excessive Solvent: Using too much solvent is the most common cause of low recovery. While ensuring the compound completely dissolves at high temperatures, an excessive volume will keep a significant portion of your product in solution even after cooling.

    • Solution: If you suspect you've used too much solvent, you can carefully evaporate some of it by gently heating the solution and then allowing it to cool again.[6] For future experiments, add the hot solvent in small portions just until the solid dissolves.

  • Premature Crystallization During Hot Filtration: If you performed a hot filtration to remove insoluble impurities, your product might have crystallized on the filter paper or in the funnel stem.

    • Solution: To prevent this, use a pre-heated funnel and filter flask. You can also add a small amount of extra hot solvent to the filtration setup to wash any premature crystals through.[7]

  • Washing with an Inappropriate Solvent: Washing the collected crystals with a solvent in which they are highly soluble will dissolve your product.

    • Solution: Always wash the crystals with a minimal amount of ice-cold recrystallization solvent. This minimizes the dissolution of the desired product while still removing residual impurities from the crystal surfaces.[8]

Frequently Asked Questions (FAQs)

This section provides answers to more general questions regarding the recrystallization of this compound.

Question: What are the ideal properties of a recrystallization solvent for this compound?

Answer:

The ideal solvent for recrystallizing this compound will have the following characteristics[4][9]:

  • High Solubility at Elevated Temperatures: The solvent should readily dissolve your compound when hot.

  • Low Solubility at Room Temperature and Below: The solvent should have poor solubility for your compound when cold to maximize crystal recovery.

  • Appropriate Boiling Point: The boiling point should be high enough to provide a good solubility differential but not so high that it exceeds the melting point of your compound, which could lead to oiling out.[5]

  • Inertness: The solvent must not react with your compound. The hydroxymethyl group is generally stable, but highly reactive solvents should be avoided.

  • Volatility: The solvent should be volatile enough to be easily removed from the crystals after filtration.

  • Dissimilar Polarity to Impurities: Ideally, impurities should either be insoluble in the hot solvent (allowing for hot filtration) or highly soluble in the cold solvent (remaining in the mother liquor after crystallization).

Question: How does the substituent at the 3-position of the oxadiazole ring affect solvent selection?

Answer:

The nature of the substituent at the 3-position of the 1,2,4-oxadiazole ring will significantly influence the overall polarity of the molecule and, therefore, the choice of recrystallization solvent.

  • Nonpolar Substituents (e.g., alkyl, aryl): These substituents will decrease the overall polarity of the molecule. You may need to use a less polar solvent system compared to the parent compound. For example, a mixture of ethanol and water, or ethyl acetate and hexane, might be effective.

  • Polar Substituents (e.g., amine, ester, another heterocycle): These will increase the molecule's polarity. More polar solvents like ethanol, methanol, or even water might be suitable single-solvent systems.

A general principle is "like dissolves like."[4] A more polar molecule will be more soluble in polar solvents.

Experimental Protocol: Solvent System Selection for this compound

This protocol provides a systematic approach to identifying an effective recrystallization solvent system for your specific this compound derivative.

Materials:

  • Small quantity of your crude this compound derivative

  • Test tubes or small vials

  • A selection of solvents with varying polarities (see table below)

  • Hot plate or sand bath

  • Pasteur pipettes

Procedure:

  • Initial Screening (Single Solvents):

    • Place a small amount (approx. 10-20 mg) of your crude compound into several test tubes.

    • To each test tube, add a different solvent dropwise at room temperature. Observe the solubility. A good candidate solvent will not dissolve the compound at room temperature.

    • For the solvents that did not dissolve the compound at room temperature, gently heat the test tubes. A good candidate will completely dissolve the compound upon heating.

    • Allow the heated solutions to cool slowly to room temperature, and then in an ice bath. Observe for crystal formation. The ideal solvent will yield a good quantity of crystals.

  • Developing a Two-Solvent System:

    • If a single solvent is not ideal (e.g., the compound is too soluble in one and insoluble in another), a two-solvent system can be effective.[7]

    • Dissolve a small amount of your compound in a minimal amount of the "good" solvent (the one in which it is highly soluble) at an elevated temperature.

    • Slowly add the "bad" solvent (the one in which it is poorly soluble) dropwise until the solution becomes cloudy (turbid). This indicates the point of saturation.

    • Add a few drops of the "good" solvent back into the hot solution until the cloudiness just disappears.

    • Allow the solution to cool slowly and observe for crystallization.

Table 1: Common Recrystallization Solvents for Polar Heterocyclic Compounds

SolventBoiling Point (°C)PolarityComments
Water100HighGood for highly polar compounds with hydrogen bonding capabilities.[5]
Ethanol78HighA versatile solvent for moderately polar to polar compounds.[5][10]
Methanol65HighSimilar to ethanol but with a lower boiling point.[5]
Isopropanol82Medium-HighA good alternative to ethanol.
Ethyl Acetate77MediumEffective for compounds of intermediate polarity.[5]
Acetone56MediumA strong solvent with a low boiling point.[5]
Toluene111LowGood for less polar compounds, but be mindful of the high boiling point.[5]
Hexane/Heptane~69/~98LowTypically used as the "bad" solvent in a two-solvent system with a more polar solvent.[5][10]

Visualization of the Solvent Selection Workflow

The following diagram illustrates the decision-making process for selecting an appropriate recrystallization solvent system.

Solvent_Selection_Workflow start Start: Crude this compound test_single Test solubility in a single polar solvent (e.g., Ethanol, Water) start->test_single dissolves_cold Dissolves at room temperature? test_single->dissolves_cold dissolves_hot Dissolves when hot? dissolves_cold->dissolves_hot No too_soluble Too soluble. Try a less polar single solvent or a two-solvent system. dissolves_cold->too_soluble Yes crystals_form Crystals form upon cooling? dissolves_hot->crystals_form Yes insoluble Insoluble even when hot. Try a more polar solvent. dissolves_hot->insoluble No success Success! Use this single solvent. crystals_form->success Yes no_crystals No crystals form. Try a two-solvent system or a different single solvent. crystals_form->no_crystals No two_solvent Develop a two-solvent system (e.g., Ethanol/Water, Ethyl Acetate/Hexane) too_soluble->two_solvent insoluble->test_single no_crystals->two_solvent success_two Success! Use this two-solvent system. two_solvent->success_two fail Still problematic? Re-evaluate purity or consider alternative purification methods. two_solvent->fail

Caption: A workflow diagram for selecting a suitable recrystallization solvent.

References

  • ResearchGate. (n.d.). 5.04 1,2,4-Oxadiazoles.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • Wired Chemist. (n.d.). Recrystallization. Retrieved from [Link]

  • OSTI.GOV. (2023, June 14). 1,2,5-o Approaching to Melt-castable 3,4-Bis(3-(4-nitro-1,2,5- oxadiazol-3-yl). Retrieved from [Link]

  • dos Santos, G. S., et al. (2020). A second generation of 1,2,4-oxadiazole derivatives with enhanced solubility for inhibition of 3-hydroxykynurenine transaminase (HKT) from Aedes aegypti. PLoS ONE, 15(12), e0243091.
  • University of California, Los Angeles. (n.d.). Recrystallization.
  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • LibreTexts Chemistry. (2022, April 7). 3.3C: Determining Which Solvent to Use. Retrieved from [Link]

  • RSC Publishing. (2023, November 10). Crystal engineering with 1,3,4-oxadiazole derivatives: on the importance of CH⋯N and CH⋯π interactions. CrystEngComm, 2023, 25, 6389-6398.
  • Organic Chemistry Portal. (n.d.). Synthesis of 1,2,4-oxadiazoles. Retrieved from [Link]

  • LibreTexts Chemistry. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

  • PubMed. (2025, July 5). 1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years. Retrieved from [Link]

  • MDPI. (n.d.). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Retrieved from [Link]

  • Indian Journal of Pharmaceutical Education and Research. (2025, January-March). Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities.
  • Swarthmore College. (n.d.). Recrystallization-1.pdf.
  • University of California, Berkeley. (n.d.). Crystallization Solvents.pdf.
  • Alam, M. S., et al. (2021). 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies.
  • Reddit. (2020, October 30). Recrystallisation Help. Retrieved from [Link]

  • Letters in Applied NanoBioScience. (2021, January 17). Novel Series of 1,3,4- Oxadiazole Derivatives: Evaluation of Thermal Properties and Antibacterial Activity. Retrieved from [Link]

  • YouTube. (2022, July 8). Important Chemistry Tips-Solvents choose for recrystallization-Part4. Retrieved from [Link]

  • ChemBK. (2024, April 9). Oxazol-5-ylmethanol. Retrieved from [Link]

  • Quora. (2017, February 16). What is the best solvent for recrystallization?. Retrieved from [Link]

  • MDPI. (2025, November 11). Synthesis of Oxadiazole Derivatives from Terephthalic Acid. Retrieved from [Link]

  • ChemSynthesis. (2025, May 20). oxazol-2-yl-oxazol-5-yl-methanol. Retrieved from [Link]

Sources

Technical Support Center: Handling Oxadiazole Methanol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: OX-HYG-001 Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist Subject: Mitigation strategies for hygroscopicity and hydrolytic instability in oxadiazole methanol scaffolds.

Welcome to the Technical Support Center

You are likely accessing this guide because your oxadiazole methanol derivative has transitioned from a free-flowing powder to a sticky gum, or your LC-MS data shows unexplained ring-opened byproducts.

The oxadiazole methanol motif is a "double-edged sword" in medicinal chemistry. While the oxadiazole ring acts as a stable bioisostere for esters/amides and the methanol group provides critical hydrogen-bonding interactions for target binding, this combination creates a high-dipole, moisture-avidity trap.

This guide provides the protocols required to stabilize these compounds, from synthesis to storage.

Module 1: Root Cause Analysis (The "Why")

To solve the problem, we must understand the molecular mechanism. The instability arises from two synergistic failures: Physical Hygroscopicity leading to Chemical Hydrolysis .

The "Water Antenna" Effect

The methanol substituent (


) attached to the electron-deficient oxadiazole ring acts as a primary hydrogen-bond donor/acceptor. It actively pulls atmospheric water into the crystal lattice.
The Hydrolytic Collapse

Once water is absorbed, the 1,2,4-oxadiazole ring becomes vulnerable. The C5 carbon is highly electrophilic. Water (acting as a nucleophile) attacks C5, leading to ring cleavage. This is often accelerated if the sample becomes acidic due to initial degradation.

Diagram 1: Hydrolytic Degradation Pathway of 1,2,4-Oxadiazoles This diagram illustrates the mechanistic failure point you must prevent.

HydrolysisMechanism Start Intact 1,2,4-Oxadiazole (Dry State) Moisture Moisture Absorption (H-bonding to Methanol) Start->Moisture >60% RH Exposure Attack Nucleophilic Attack at C5 Position Moisture->Attack H2O Activation Intermediate Ring Cleavage Intermediate Attack->Intermediate Ring Opening Product Acylhydrazide (Inactive Degradant) Intermediate->Product Irreversible

Caption: The cascade from physical moisture sorption to chemical ring destruction.

Module 2: Strategic Solutions (Synthesis & Solid State)

Critical Warning: Do not default to salt formation to improve solubility for these derivatives. Salts of oxadiazoles often increase hygroscopicity due to ionic interactions with water vapor.

The Co-Crystal Advantage

Instead of salts, employ co-crystallization .[1][2] By selecting a neutral co-former that binds to the methanol's hydroxyl group, you effectively "cap" the site that attracts water.

FeatureSalt FormationCo-Crystallization
Mechanism Proton transfer (Ionic)Hydrogen bonding (Neutral)
Hygroscopicity Often IncreasesDecreases (Shields H-bond sites)
Stability Variable (pH dependent)High (Lattice energy stabilization)
Recommended Co-formers N/AProline, Resorcinol, Isonicotinamide
Bioisosteric Swapping

If the 1,2,4-oxadiazole is too unstable, consider the 1,3,4-oxadiazole isomer. The 1,3,4-isomer is generally more thermally and hydrolytically stable while maintaining similar geometry.

Module 3: Operational Protocols (Handling & Storage)[3][4]

If you must work with the specific hygroscopic derivative, strict environmental control is non-negotiable.

Protocol A: The "30-Second Rule" for Weighing

Use this protocol for preparing analytical standards.

  • Preparation: Pre-weigh the receiving vial and cap.

  • Environment: If a glove box is unavailable, use a localized N2 cone or funnel over the balance pan.

  • Execution:

    • Open source container.

    • Transfer solid within 30 seconds .

    • Immediately recap source.[3]

    • Record weight after the balance stabilizes (drift usually indicates moisture uptake).

  • Correction: If drift >0.5 mg/min is observed, the mass is invalid. Dry the sample (see Module 5) and restart.

Protocol B: Storage Hierarchy

Never store these compounds in simple screw-cap vials.

Diagram 2: Storage & Handling Workflow

StorageWorkflow Synthesis Synthesis Complete Drying Lyophilization / Vacuum Oven (<40°C, P2O5 trap) Synthesis->Drying PrimaryPack Primary Packaging: Heat-Sealed Mylar or Glass Ampoule (Inert Gas) Drying->PrimaryPack SecondaryPack Secondary Packaging: Desiccator with Indicator Silica PrimaryPack->SecondaryPack Freezer Long Term: -20°C Storage SecondaryPack->Freezer Usage Usage: Warm to RT in Desiccator Before Opening Freezer->Usage Prevent Condensation

Caption: The "Cold Chain" logic applied to hygroscopic small molecules.

Module 4: Analytical Troubleshooting

TGA vs. DSC

Do not rely solely on DSC (Differential Scanning Calorimetry) for purity. Moisture evaporation can look like a broad endotherm, masking melting points.

  • Gold Standard: TGA (Thermogravimetric Analysis) .[4][5]

  • Method: Ramp 10°C/min under dry

    
     purge (50 mL/min).
    
  • Interpretation: Weight loss <100°C is solvent/water. Weight loss >150°C is likely degradation.

NMR Artifacts

Symptom: You see "extra" peaks in the proton NMR near the solvent residual peak. Diagnosis: This is likely water exchanging with the methanol -OH. Fix: Add


 shake. If the -OH and water peak merge/disappear, it confirms hygroscopicity, not impurity.

FAQ: Frequently Asked Questions

Q: Can I dry my sample in a vacuum oven at 60°C? A: Proceed with caution. 1,2,4-oxadiazoles can be thermally sensitive.[6][7] We recommend drying at RT to 40°C under high vacuum with a


 trap.

Q: Why is my sample turning into a liquid (deliquescence)? A: The critical relative humidity (CRH) of your compound is likely below the ambient humidity of your lab. Once the solid absorbs enough water to form a saturated solution on its surface, the process accelerates autocatalytically. You must handle this in a glove box (<5% RH).

Q: I need to formulate this for an animal study. What vehicle should I use? A: Avoid aqueous vehicles if possible. Use anhydrous PEG400 or DMSO/Solutol mixtures. If aqueous buffer is required, prepare immediately before dosing (extemporaneous preparation) to prevent hydrolytic ring opening.

References

  • Hydrolytic Instability Mechanism: Pace, A., & Buscemi, S. (2017). The 1,2,4-Oxadiazole Ring: A Privileged Scaffold in Medicinal Chemistry. (Validates ring cleavage mechanism).

  • Co-Crystallization Strategy: Dhondale, M. R., et al. (2023).[1][8] Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. (Validates co-crystals over salts for hygroscopicity).

  • Analytical Classification (TGA/Sorption): Murikipudi, V., et al. (2013). Efficient throughput method for hygroscopicity classification of active and inactive pharmaceutical ingredients. (Standardizes TGA/DVS protocols).

  • Handling Guidelines: Waterman, K. C., & MacDonald, B. C. (2010). Package Selection for Moisture Protection for Solid Oral Dosage Forms. (Validates packaging protocols).

Sources

Validation & Comparative

X-ray crystallography data for 1,2,4-Oxadiazol-5-ylmethanol structure confirmation

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Definitive Structural Confirmation of 1,2,4-Oxadiazol-5-ylmethanol: X-Ray Crystallography vs. Spectroscopic Alternatives Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Structural Biologists

Executive Summary: The Isomer Challenge

In drug discovery, This compound (CAS: 115286-42-1) serves as a critical bioisostere for esters and amides, offering improved metabolic stability and lipophilicity. However, its synthesis often yields regio-isomeric mixtures (e.g., 1,2,4- vs. 1,3,4-oxadiazoles) that are notoriously difficult to distinguish using standard 1D NMR due to the lack of ring protons and the quaternary nature of the ring carbons.

This guide objectively compares Single Crystal X-Ray Diffraction (SC-XRD) against standard spectroscopic alternatives (NMR, HRMS), establishing SC-XRD as the "Gold Standard" for unambiguous structural assignment. We provide experimental protocols, expected crystallographic parameters, and a decision-making workflow for researchers.

Comparative Performance Analysis

The following table contrasts the performance of SC-XRD against high-field NMR and Computational (DFT) methods for the specific task of confirming the 1,2,4-oxadiazole core.

FeatureX-Ray Crystallography (SC-XRD) 1H/13C NMR Spectroscopy DFT / Computational Prediction
Primary Output 3D Atomistic Coordinates (XYZ)Chemical Shifts (

) & Couplings (

)
Theoretical Energy Minima
Isomer Differentiation Absolute (Direct visualization of N-O vs C-N bonds)Ambiguous (Requires HMBC/NOESY; often inconclusive for quaternary rings)Predictive (Dependent on basis set accuracy)
Regio-Chemistry Defines N-substitution patterns unambiguouslyIndirect inference via cross-peaksN/A
Sample State Solid State (Single Crystal required)Solution StateVirtual
Data Confidence >99% (R-factor < 5%)~85-90% (Subject to solvent effects)~80% (Gas phase approx.)
Turnaround Time 24–48 Hours (if crystal exists)1–2 Hours12–24 Hours

Expert Insight: While NMR is faster, the chemical shift differences between the C3 and C5 carbons in 1,2,4-oxadiazole isomers can be subtle (<5 ppm) and solvent-dependent. SC-XRD resolves this by physically measuring bond lengths; the N1–O1 bond (approx. 1.41 Å) is significantly longer than the C–N bonds , providing a "fingerprint" that NMR cannot match.

Technical Deep Dive: Crystallographic Characterization

Experimental Protocol: Crystallization & Data Collection

To obtain high-quality data for this compound, the following self-validating protocol is recommended.

  • Crystal Growth (Slow Evaporation):

    • Dissolve 20 mg of the crude oxadiazole in 2 mL of Ethanol/Ethyl Acetate (1:1) .

    • Filter through a 0.45

      
      m PTFE syringe filter into a clean vial.
      
    • Cover with parafilm, poke 3-4 small holes, and allow to stand at room temperature (20°C) for 3-5 days.

    • Why: The hydroxyl group (-CH2OH) facilitates hydrogen bonding networks (O-H...N), promoting stable lattice formation in polar protic/aprotic mixtures.

  • Data Collection Strategy:

    • Temperature: Maintain crystal at 100 K (using N2 stream) to minimize thermal motion of the terminal -OH group.

    • Radiation: Mo-K

      
       (
      
      
      
      = 0.71073 Å) is standard, but Cu-K
      
      
      is preferred for small organic light-atom structures to boost diffraction intensity.
    • Resolution: Aim for 0.8 Å or better to resolve the electron density between the N and O atoms in the ring.

Data Analysis: The "Fingerprint" Metrics

When analyzing the solved structure, the following geometric parameters confirm the 1,2,4-regioisomer over the 1,3,4-isomer.

  • Bond Length Asymmetry (The Key Indicator):

    • N1–O1: ~1.412 Å (Characteristic weak single bond)

    • C5=N4: ~1.290 Å (Double bond character)

    • C3=N2: ~1.300 Å

    • Note: In 1,3,4-oxadiazoles, the ring is symmetric (C-N bonds are equivalent), whereas the 1,2,4-system is asymmetric.

  • Planarity: The 5-membered ring should be planar (RMS deviation < 0.01 Å).

  • Intermolecular Interactions: Look for O–H...N4 hydrogen bonds linking molecules into infinite chains or dimers, a stabilizing feature typical of 5-substituted oxadiazole alcohols.

Visualizing the Confirmation Workflow

The following diagram outlines the decision logic for choosing SC-XRD, integrating synthesis and validation steps.

Oxadiazole_Confirmation Start Crude this compound Screen Initial Purity Screen (1H NMR) Start->Screen Decision Is Structure Unambiguous? Screen->Decision NMR_Adv Advanced NMR (HMBC/NOESY) (Often Inconclusive for Quaternary C) Decision->NMR_Adv No (Signals Overlap) Cryst Crystallization (EtOH/EtOAc Slow Evap) Decision->Cryst Yes (But need absolute config) NMR_Adv->Cryst Still Ambiguous XRD SC-XRD Data Collection (Mo or Cu Source) Cryst->XRD Single Crystal Found Refine Structure Refinement (SHELX) XRD->Refine Check Check Bond Lengths: N1-O1 (~1.41 Å) vs C=N (~1.30 Å) Refine->Check Final Confirmed Structure (CIF Published) Check->Final Match Theoretical

Caption: Logical workflow for structural confirmation, prioritizing SC-XRD when NMR data is ambiguous due to quaternary carbons.

References

  • Skoch, K., Cisarova, I., & Stepnicka, P. (2017). "The crystal structure of (5-methyl-1,2,4-oxadiazol-3-yl)ferrocene." Zeitschrift für Kristallographie - New Crystal Structures, 232(4), 693-695. Link

    • Key Data Source: Provides benchmark bond lengths and packing interactions for 5-substituted 1,2,4-oxadiazoles.
  • Orozco-Lopez, Y., et al. (2023). "Crystal engineering with 1,3,4-oxadiazole derivatives: on the importance of CH...N interactions." CrystEngComm, 25, 6000-6010. Link

    • Comparative Insight: Contrasts the symmetric 1,3,4-isomer packing against the asymmetric 1,2,4-systems.
  • Pace, A., & Buscemi, S. (2017). "Fluorinated 1,2,4-Oxadiazoles: Synthesis and Biological Activity." Frontiers in Chemistry. Link

    • Context: Discusses the bioisosteric importance and synthetic challenges leading to isomeric mixtures.
  • Cambridge Crystallographic Data Centre (CCDC). "Mogul Knowledge Base: Geometry Statistics for 1,2,4-Oxadiazole Rings." Link

    • Validation: The authoritative database for verifying bond length averages (N-O = 1.41 Å).

Structural Elucidation of 1,2,4-Oxadiazole Regioisomers: A Comparative NMR Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In medicinal chemistry, the 1,2,4-oxadiazole ring is a privileged scaffold, often serving as a bioisostere for esters and amides.[1][2] However, its synthesis—particularly via the cyclization of amidoximes—is prone to regioisomeric ambiguity. The Boulton-Katritzky rearrangement can thermally scramble the 3- and 5-positions, and N-alkylation of oxadiazolones often yields mixtures of N2- and N4-isomers.

While HMBC (


)  is the standard for connectivity, it often fails when quaternary carbons (C3/C5) exhibit degenerate chemical shifts or when signal-to-noise ratios limit the detection of weak 

couplings. NOESY (Nuclear Overhauser Effect Spectroscopy) serves as the critical orthogonal tool, resolving these ambiguities by mapping the spatial proximity of substituents rather than their bond connectivity.

This guide details the specific application of NOESY to differentiate 3-substituted-5-(hydroxymethyl)-1,2,4-oxadiazoles from their 5-substituted-3-(hydroxymethyl) counterparts and N-alkylated isomers.

Part 1: The Challenge of Oxadiazole Regioisomerism

The core challenge lies in the subtle electronic differences between the C3 and C5 positions of the 1,2,4-oxadiazole ring.

The Isomers

For a target molecule "Aryl-Oxadiazolyl-Methanol," three primary isomeric forms often confound analysis:

  • Isomer A (3,5-C): 3-Aryl-5-(hydroxymethyl)-1,2,4-oxadiazole.

  • Isomer B (5,3-C): 5-Aryl-3-(hydroxymethyl)-1,2,4-oxadiazole.

  • Isomer C (N-Alkyl): If synthesized via oxadiazolone alkylation, N2- or N4-substituted isomers may form.

Why Standard 1D NMR Fails
  • Proton Degeneracy: The hydroxymethyl group (

    
    ) appears as a singlet ~4.6–4.9 ppm in both C-isomers.
    
  • Carbon Ambiguity: The C3 and C5 ring carbons appear in the 160–180 ppm range. Substituent effects are often "inverse" or subtle; for instance, a methyl group at C5 induces a shift at C5 but has negligible effect on C3, making assignment difficult without a reference standard.

Part 2: Comparative Analysis of Analytical Techniques

The following table compares the utility of available NMR techniques for this specific problem.

Feature1D

/

NMR
HMBC (

)
NOESY / ROESY
Primary Mechanism Chemical Shift (

)
Scalar Coupling (

)
Dipolar Coupling (Space,

)
Connectivity InferentialDirect ProofNone
Stereochemistry NoNoYes (Conformation)
Oxadiazole Utility Low (Ambiguous shifts)High (Gold Standard)Critical (Tie-breaker)
Failure Mode Degenerate shiftsMissing cross-peaks (

relax.)
Spin diffusion / Exchange
Best For Purity checkAssigning C3 vs C5Distinguishing N-isomers & Steric Locks
The "Smoking Gun" Strategy
  • Use HMBC to attempt direct assignment of the ring carbons.

  • Use NOESY when HMBC is ambiguous (e.g., no correlation seen to the quaternary carbon) or to distinguish N2 vs N4 alkylation , where the spatial distance to the C3-substituent is the definitive marker.

Part 3: Technical Deep Dive – The NOESY Solution

NOESY relies on cross-relaxation between spins that are spatially close. In the context of oxadiazolyl methanol, we look for inter-substituent NOEs .

Mechanism of Differentiation

In a disubstituted 1,2,4-oxadiazole (e.g., Phenyl vs. Methanol):

  • N-Alkylation (The Definitive Case):

    • N4-isomer: The

      
       protons are spatially adjacent to the substituent at C3 . You will see a strong NOE cross-peak.
      
    • N2-isomer: The

      
       protons are distant from C3 (separated by O1). No NOE  is observed.
      
  • C-Regioisomers (3-Aryl vs 5-Aryl):

    • Differentiation relies on rotational barriers .

    • If the Aryl group has an ortho-substituent (e.g., o-tolyl), steric hindrance may lock the conformation.

    • Isomer A (3-Aryl): The ortho-protons interact with the lone pairs of N2/N4.

    • Isomer B (5-Aryl): The ortho-protons interact with O1/N4.

    • Protocol: If the chemical environment is distinct (e.g., using a chiral solvent or specific pH), NOESY detects the folding of the hydroxymethyl side chain toward the ring nitrogens.

Part 4: Experimental Protocols

Sample Preparation
  • Solvent: DMSO-

    
     is preferred over 
    
    
    
    for oxadiazolyl methanol. DMSO slows the exchange of the hydroxyl proton, allowing observation of the
    
    
    signal and its potential NOE correlations to ring nitrogens or ortho-protons.
  • Concentration: 10–20 mM is ideal to prevent aggregation-induced NOEs (unless studying aggregation).

  • Tube: High-quality 5mm NMR tube (prevent shimming errors).

NOESY Acquisition Parameters (Self-Validating)

To ensure the data is trustworthy, follow this setup:

  • Pulse Sequence: noesyphpr (Phase-sensitive NOESY with presaturation if needed).

  • Mixing Time (

    
    ): 400–600 ms .
    
    • Why: Small molecules (MW < 500) have slow tumbling. Too short (<200ms) yields no signal. Too long (>800ms) risks spin diffusion (false positives).

  • Relaxation Delay (

    
    ): 
    
    
    
    (typically 3–5 seconds). Essential for quantitative integration.
  • Scans (ns): Minimum 16 (for S/N > 10).

  • Points (TD): 2048 (F2) x 256–512 (F1). Zero-fill F1 to 1K.

Data Processing
  • Window Function: Sine-Bell Squared (QSINE, SSB=2) in both dimensions to sharpen peaks and reduce truncation artifacts.

  • Phasing: Critical. Ensure diagonal peaks are negative (or positive, depending on software convention) and cross-peaks are of the same phase for small molecules (positive NOE) or opposite phase for large molecules/aggregates (negative NOE).

    • Note: For mid-sized molecules (MW ~600-1000), the NOE might be zero. In this case, use ROESY (Mixing time 200-300ms).

Part 5: Decision Logic & Visualization

The following diagram illustrates the decision workflow for assigning the regioisomer.

Oxadiazole_Assignment Start Unknown Oxadiazolyl Methanol Isomer Step1 1. Acquire 1H & 13C NMR (Check Purity & Shifts) Start->Step1 Step2 2. Acquire HMBC (1H-13C) Step1->Step2 Decision1 Are C3/C5 correlations definitive? Step2->Decision1 ResultA Assignment Confirmed (Connectivity) Decision1->ResultA Yes Step3 3. Acquire NOESY (Mix Time: 500ms) Decision1->Step3 No / Ambiguous Decision2 Check NOE: Alkyl-H to Aryl/Ring Subst. Step3->Decision2 Case1 Strong NOE (Subst. at C3 <-> N4-Alkyl) Confirm N4-Isomer Decision2->Case1 Cross-peak Present Case2 No NOE (Subst. at C3 <-> N2-Alkyl) Confirm N2-Isomer Decision2->Case2 Cross-peak Absent Case3 Analyze Steric/Ortho Interactions (For C3 vs C5 Regioisomers) Decision2->Case3 C-Isomer Analysis

Figure 1: Strategic workflow for differentiating oxadiazole regioisomers. NOESY is deployed when HMBC connectivity is inconclusive or to distinguish N-alkylation isomers.

Part 6: Case Study Interpretation

Scenario: You have synthesized a derivative intended to be 3-Phenyl-5-(hydroxymethyl)-1,2,4-oxadiazole . You suspect the Boulton-Katritzky rearrangement may have occurred, or N-alkylation impurities are present.

Experimental Observation (NOESY in DMSO-


): 
  • Locate Signal A: Hydroxymethyl

    
     (Singlet, ~4.7 ppm).
    
  • Locate Signal B: Phenyl ortho-protons (Multiplet, ~8.0 ppm).

  • Analysis:

    • Observation: You see a weak NOE cross-peak between the

      
       and the Phenyl ortho-protons.
      
      • Aggregation: Stacking of molecules.

      • Wrong Scaffold: The molecule might have rearranged to a furazan (1,2,5-oxadiazole) where substituents are closer, or an N-alkylated species where the alkyl group folds back.

    • Validation: If NOE is absent (as expected for the flat, trans-like 3,5-disubstitution), and HMBC shows a correlation from the

      
       protons to a Carbon at 178 ppm (C5), the structure is confirmed as 3-Phenyl-5-(hydroxymethyl)-1,2,4-oxadiazole .
      

Critical Alert: If you observe an NOE between the


 group and a different substituent (e.g., a methyl group on the phenyl ring), use the distance (

) to build a 3D model. The 3-position is flanked by N-N, while the 5-position is flanked by O-N. This subtle geometric difference affects the preferred rotamer of bulky aryl groups.

References

  • Pace, A., & Pierro, P. (2009). The Boulton-Katritzky Rearrangement of 1,2,4-Oxadiazoles.[3][4] Organic & Biomolecular Chemistry. Link

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier. (Standard text for NOESY parameter setup). Link

  • Jakopin, Ž., & Dolenc, M. S. (2008). 1,2,4-Oxadiazole as a privileged scaffold for the development of new drugs.[5] Current Medicinal Chemistry. Link

  • Srivastava, R. M., et al. (1989). 13C NMR Spectra of Some Substituted 1,2,4-Oxadiazoles. Journal of Heterocyclic Chemistry. (Reference for C3 vs C5 chemical shift behavior). Link

Sources

A Senior Application Scientist's Guide to Elemental Analysis of High-Purity 1,2,4-Oxadiazol-5-ylmethanol for Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) is paramount. Elemental impurities, even at trace levels, can compromise the safety, efficacy, and stability of the final drug product. This guide provides an in-depth comparison of modern analytical standards for the elemental analysis of high-purity 1,2,4-Oxadiazol-5-ylmethanol, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into the causality behind experimental choices, present comparative data, and offer detailed protocols to ensure self-validating and compliant analytical workflows.

The Criticality of Elemental Purity in 1,2,4-Oxadiazole Derivatives

The 1,2,4-oxadiazole moiety is a key pharmacophore in numerous biologically active compounds. Its presence in a molecule can significantly influence its pharmacokinetic and pharmacodynamic properties. Consequently, the control of elemental impurities in APIs like this compound is not merely a regulatory hurdle but a fundamental aspect of drug safety and quality.

Elemental impurities can be introduced at various stages of the manufacturing process, including from raw materials, catalysts, reagents, solvents, and equipment.[1] The International Council for Harmonisation (ICH) Q3D guideline and the United States Pharmacopeia (USP) General Chapters <232> and <233> provide a regulatory framework for the control of these impurities.[2][3] A risk-based approach is encouraged to identify and control elements that are likely to be present in the final drug product.[4]

A Comparative Overview of Analytical Techniques

The choice of analytical technique for elemental analysis is dictated by the specific requirements of the analysis, including the expected concentration of the impurities, the complexity of the sample matrix, and the required sample throughput. For high-purity APIs like this compound, the primary techniques employed are Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) and Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES).

FeatureInductively Coupled Plasma-Mass Spectrometry (ICP-MS)Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES)
Principle Ionization of atoms in a high-temperature plasma followed by mass-to-charge ratio separation and detection.Excitation of atoms in a high-temperature plasma and measurement of the emitted light at element-specific wavelengths.
Sensitivity Excellent, with detection limits typically in the parts-per-trillion (ppt) range.[5]Good, with detection limits typically in the parts-per-billion (ppb) range.[5]
Throughput Moderate, with a maximum of around 1000 samples per 24 hours.[6]High, with up to 2500 samples per 24 hours.[6]
Interferences Susceptible to polyatomic and isobaric interferences, which can be mitigated with collision/reaction cells.[7]Prone to spectral interferences, which can be addressed through background correction techniques and selection of alternative wavelengths.[7]
Cost Higher initial instrument cost and operational expenses.Lower initial instrument cost and operational expenses compared to ICP-MS.
Typical Applications Ultra-trace analysis, regulatory compliance for highly toxic elements, and analysis of complex matrices.[8]Routine analysis of raw materials, in-process control, and analysis of samples with higher impurity concentrations.[8]

Expert Rationale for Technique Selection:

For the final release testing of a high-purity API such as this compound, where stringent limits for toxic elements like Cadmium (Cd), Lead (Pb), Arsenic (As), and Mercury (Hg) must be met, ICP-MS is the superior choice . Its exceptional sensitivity ensures that even minute traces of these elements can be accurately quantified, providing a high degree of confidence in the safety of the API.[9]

ICP-OES , with its higher throughput and lower operational cost, is a highly effective tool for screening raw materials and for in-process control where the elemental impurity levels are expected to be higher.[6] It can also be a suitable alternative for the quantification of less toxic elements with higher permitted daily exposure (PDE) limits.

The Foundation of Accurate Analysis: A Self-Validating Workflow

A robust and reliable analytical workflow is essential for generating trustworthy data. The following diagram illustrates a self-validating workflow for the elemental analysis of this compound.

G cluster_0 Risk Assessment (ICH Q3D) cluster_1 Method Development & Validation (USP <233>) cluster_2 Routine Analysis cluster_3 Quality Control a Identify Potential Sources: - Raw Materials - Catalysts - Manufacturing Equipment - Container Closure Systems b Evaluate Likelihood of Presence a->b c Determine Target Elements for Analysis b->c d Select Analytical Technique (ICP-MS or ICP-OES) c->d Inform Technique Selection e Optimize Sample Preparation (Microwave Digestion) d->e f Validate Method: - Specificity - Linearity - Accuracy - Precision - LOD/LOQ e->f g Sample Preparation f->g Validated Method h Instrumental Analysis g->h i Data Review & Reporting h->i j Use of Certified Reference Materials (CRMs) k System Suitability Testing j->k l Ongoing Performance Verification k->l l->h Ensures Instrument Performance

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1,2,4-Oxadiazol-5-ylmethanol

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the synthesis and handling of novel chemical entities are daily realities. With these powerful tools comes the profound responsibility of ensuring safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of 1,2,4-Oxadiazol-5-ylmethanol, a heterocyclic compound of interest in medicinal chemistry. The procedures outlined here are grounded in established safety protocols and regulatory standards to ensure the protection of laboratory personnel and the environment.

Understanding the Hazard Profile of this compound

Based on data for related compounds, such as (3-Methyl-1,2,4-oxadiazol-5-yl)methanol, the anticipated hazards include:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[3]

  • Irritation: Causes skin and serious eye irritation.[3][4]

  • Respiratory Effects: May cause respiratory irritation.[3]

Furthermore, the presence of the methanol functional group warrants treating the compound as potentially flammable.[5]

Anticipated Hazard GHS Classification (based on related compounds) Primary Safety Concern
Acute Oral Toxicity Category 4 (Harmful if swallowed)[3]Accidental ingestion
Acute Dermal Toxicity Category 4 (Harmful in contact with skin)[3]Skin absorption
Acute Inhalation Toxicity Category 4 (Harmful if inhaled)[3]Respiratory exposure
Skin Corrosion/Irritation Category 2 (Causes skin irritation)[3][4][6]Direct skin contact
Serious Eye Damage/Irritation Category 2/2A (Causes serious eye irritation)[3][4][6]Eye contact
Flammability Assumed based on methanol component[5]Fire and explosion risk

Immediate Safety and Handling Precautions

Before beginning any work that will generate this compound waste, it is crucial to have a designated and properly labeled hazardous waste container ready. All handling should be performed in a well-ventilated chemical fume hood.

Personal Protective Equipment (PPE) is mandatory:

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Hand Protection: Nitrile or other chemically resistant gloves.[7]

  • Body Protection: A flame-resistant lab coat.

  • Respiratory Protection: While a fume hood is the primary engineering control, a respirator may be necessary for spill cleanup or if ventilation is inadequate.

Step-by-Step Disposal Protocol

The disposal of this compound must comply with all local, state, and federal regulations.[8] This protocol is a general guideline; always consult your institution's Chemical Hygiene Plan (CHP) and Environmental Health and Safety (EHS) office.[9][10]

1. Waste Segregation and Collection:

  • Solid Waste:

    • Collect un-used or expired solid this compound in a dedicated, chemically compatible container with a secure screw-top lid.[11]

    • Contaminated materials such as weighing paper, gloves, and paper towels should also be placed in this container.

    • Do not mix with other waste streams unless explicitly permitted by your EHS office.

  • Liquid Waste:

    • Solutions containing this compound should be collected in a separate, clearly labeled, and sealed waste container.

    • The container should be made of a material compatible with the solvents used.

    • Do not overfill waste containers; leave at least 10% headspace to allow for vapor expansion.[11]

2. Waste Container Labeling:

Proper labeling is a critical component of safe waste management.[12] The label on your this compound waste container must include:

  • The words "Hazardous Waste."

  • The full chemical name: "this compound."

  • A clear indication of the major hazards (e.g., "Toxic," "Flammable," "Irritant").

  • The accumulation start date (the date the first drop of waste was added).

  • The names of all components in the waste container, including solvents, with their approximate percentages.

3. Storage of Hazardous Waste:

  • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[11]

  • The SAA must be at or near the point of generation and under the control of the laboratory personnel.

  • Ensure the storage area is well-ventilated and away from heat sources or open flames.[7]

  • Store in a secondary containment bin to prevent the spread of material in case of a leak.

4. Arranging for Disposal:

  • Once the waste container is full or has been in accumulation for the maximum allowable time (consult your EHS office for specific time limits, which can be up to one year for partially filled containers in an SAA), arrange for its pickup by your institution's hazardous waste management team or a certified waste broker.[8][11]

  • Never dispose of this compound down the drain or in the regular trash.[5]

Visualizing the Disposal Workflow

DisposalWorkflow cluster_prep Preparation cluster_generation Waste Generation & Collection cluster_storage Interim Storage cluster_disposal Final Disposal PPE Don Appropriate PPE PrepContainer Prepare Labeled Waste Container PPE->PrepContainer Safety First GenerateWaste Generate this compound Waste PrepContainer->GenerateWaste Ready for Collection Segregate Segregate Solid and Liquid Waste GenerateWaste->Segregate StoreSAA Store in Satellite Accumulation Area (SAA) Segregate->StoreSAA Properly Labeled & Sealed Inspect Weekly Inspection of SAA StoreSAA->Inspect RequestPickup Request EHS Waste Pickup StoreSAA->RequestPickup Container Full or Time Limit Reached Transport Transport by Certified Waste Hauler RequestPickup->Transport To Licensed Facility

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,2,4-Oxadiazol-5-ylmethanol
Reactant of Route 2
1,2,4-Oxadiazol-5-ylmethanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.